Antroquinonol
Description
This compound has been used in trials studying the treatment of Hyperlipidemias, Non-small Cell Lung Cancer, and Non-small Cell Lung Cancer Stage IV.
This compound has been reported in Antrodia cinnamomea and Taiwanofungus camphoratus with data available.
This compound Capsule is an orally available capsule containing this compound, a farnesylated quinone derivative isolated from the mycelium of Antrodia camphorata, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits protein prenylation mediated by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase 1 (GGTase-1). This prevents both post-translational prenylation and signaling activity of a number of Ras superfamily proteins, such as Ras and Rho. This results in the inhibition of downstream signaling, such as the PI3K/mTOR signaling pathway, and induces apoptosis in susceptible tumor cells. Ras superfamily proteins are overexpressed in numerous cancer cell types, and play a key role in tumor cell proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
isolated from Antrodia camphorata
Structure
2D Structure
3D Structure
Properties
CAS No. |
1010081-09-0 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1 |
InChI Key |
LJTSIMVOOOLKOL-FNRDIUJOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |
Appearance |
Solid powder |
Other CAS No. |
1010081-09-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-antroquinonol A antroquinonol antroquinonol A antroquinonol D |
Origin of Product |
United States |
Foundational & Exploratory
Antroquinonol: A Deep Dive into its Anticancer Mechanism of Action
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Antroquinonol, a ubiquinone derivative isolated from the mycelium of the medicinal mushroom Antrodia camphorata, has emerged as a promising small molecule with potent anti-neoplastic activity across a spectrum of cancer types.[1][2] Extensive preclinical and emerging clinical data have illuminated its multifaceted mechanism of action, targeting key signaling pathways that are frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anticancer effects, with a focus on its impact on crucial signaling cascades, cell cycle regulation, and induction of programmed cell death. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology.
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single target but rather to a synergistic interplay of effects on multiple cellular processes. The primary mechanisms can be broadly categorized as the inhibition of pivotal oncogenic signaling pathways, induction of cell cycle arrest, and the activation of apoptotic and autophagic cell death.
Inhibition of Pro-Survival Signaling Pathways
A significant body of evidence points to this compound's ability to disrupt key signaling networks that are critical for cancer cell proliferation, survival, and metastasis.
a) PI3K/Akt/mTOR Pathway Inhibition:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] this compound has been consistently shown to suppress this pathway in various cancer models, including non-small cell lung cancer (NSCLC), pancreatic cancer, and hepatocellular carcinoma.[5]
The inhibitory action of this compound on this pathway is characterized by a reduction in the phosphorylation of key downstream effectors. Specifically, it has been observed to inhibit the phosphorylation of Akt at Ser473 and mTOR at Ser2448, both of which are critical for their kinase activity. This leads to the downstream suppression of proteins involved in protein synthesis and cell cycle progression, such as p70S6K and 4E-BP1. In some cancer types, such as prostate cancer, a related compound, 4-acetylthis compound B (4AAQB), has also been shown to attenuate VEGF-induced phosphorylation of VEGFR2, PI3K, and Akt.
b) Ras/Rho Signaling and Protein Prenylation Inhibition:
The Ras superfamily of small GTPases plays a pivotal role in transmitting signals from cell surface receptors to intracellular pathways that control proliferation, differentiation, and survival. The function of these proteins is critically dependent on post-translational modification by isoprenoid lipids, a process known as prenylation, which is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).
This compound has been identified as an inhibitor of both FTase and GGTase-I. By binding to these enzymes, this compound prevents the attachment of farnesyl and geranylgeranyl groups to Ras and Rho proteins, respectively. This inhibition of prenylation leads to the accumulation of inactive, cytosolic forms of Ras and Rho, thereby blocking their downstream signaling cascades, including the PI3K/mTOR pathway.
c) AMPK Activation:
In the context of hepatocellular carcinoma, this compound has been shown to activate 5'AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK can inhibit mTOR signaling through the phosphorylation and activation of the tuberous sclerosis complex (TSC1/TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. The activation of AMPK by this compound represents an alternative, PI3K/Akt-independent mechanism for mTOR inhibition.
Induction of Cell Cycle Arrest
A consistent cellular response to this compound treatment across multiple cancer cell lines is the induction of cell cycle arrest, primarily in the G1 phase. This arrest prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division.
The G1 arrest is a direct consequence of the downregulation of key G1-phase regulatory proteins. Studies have demonstrated that this compound treatment leads to a decrease in the protein levels of cyclin D1, cyclin E, cyclin-dependent kinase 4 (Cdk4), and Cdk2. This downregulation is believed to be at the translational level, as the mRNA expression of these proteins is not significantly altered. The inhibition of the PI3K/Akt/mTOR pathway, which controls the translation of many cell cycle regulators, is a likely upstream cause of this effect. In some instances, such as in NSCLC, this compound has also been shown to reduce the protein levels of cdc2, a key regulator of the G2/M transition.
Induction of Programmed Cell Death
Following cell cycle arrest, this compound induces programmed cell death in cancer cells through both apoptosis and autophagy.
a) Apoptosis:
This compound-induced apoptosis is a prominent mechanism of cell killing. The apoptotic process is often mitochondria-dependent, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. This leads to the activation of the caspase cascade, including caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2.
b) Autophagy:
In addition to apoptosis, this compound can also induce autophagic cell death. This is evidenced by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II), a key marker of autophagosome formation. The induction of autophagy is linked to the inhibition of the Ras/Rho and PI3K/Akt/mTOR pathways, as mTOR is a negative regulator of autophagy.
Quantitative Data Summary
The following tables summarize the in vitro and clinical efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Potent (exact value not specified) | , |
| HepG2.2.15 | Hepatocellular Carcinoma | Less potent than HepG2 | , |
| Mahlavu | Hepatocellular Carcinoma | Less potent than HepG2.2.15 | , |
| PLC/PRF/5 | Hepatocellular Carcinoma | Less potent than Mahlavu | , |
| SK-Hep1 | Hepatocellular Carcinoma | Less potent than PLC/PRF/5 | , |
| Hep3B | Hepatocellular Carcinoma | Least potent among HCC lines tested | , |
| PANC-1 | Pancreatic Cancer | Concentration-dependent inhibition | |
| AsPC-1 | Pancreatic Cancer | Concentration-dependent inhibition | |
| A549 | Non-Small Cell Lung Cancer | Time and dose-dependent reduction in proliferation | |
| H661 | Non-Small Cell Lung Cancer | Significant reduction in proliferation | |
| H441 | Non-Small Cell Lung Cancer | Significant reduction in proliferation | |
| HCT15 | Colon Cancer | 34.8 ± 0.07 | |
| LoVo | Colon Cancer | 17.9 ± 0.07 | |
| HCT116 | Colon Cancer | >80 |
Table 2: Clinical Trial Data for this compound
| Cancer Type | Phase | Treatment Regimen | Key Findings | Reference |
| Metastatic Non-Small Cell Lung Cancer (NSCLC) | Phase I | This compound monotherapy (50-600 mg daily) | Well-tolerated, no dose-limiting toxicities. Recommended Phase II dose ≥600 mg daily. Stable disease in 3/13 patients. | , |
| Stage IV NSCLC (failed ≥2 lines of therapy) | Phase II | This compound monotherapy (600 mg daily) | Higher disease control rates and longer progression-free survival (PFS) and overall survival (OS) compared to historical data. | |
| Metastatic Pancreatic Cancer | Phase I/II | This compound (300mg tid) + nab-paclitaxel + gemcitabine | Median PFS: 5.3 months; Median OS: 12.6 months. Good efficacy and manageable adverse events. | |
| Metastatic Pancreatic Cancer (First-line) | Phase I/II | This compound + nab-paclitaxel + gemcitabine | Median OS: 14.1 months (compared to 8.5 months for standard of care). Reduced hematological side effects. | , |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound. For specific details, please refer to the cited publications.
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in a sample.
-
Methodology:
-
Treat cells with this compound or vehicle control and lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, cyclin D1, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin).
-
3. Cell Cycle Analysis (Flow Cytometry)
-
Principle: Measures the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
-
4. Apoptosis Assay (TUNEL Staining)
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Methodology:
-
Culture cells on coverslips and treat with this compound or vehicle control.
-
Fix and permeabilize the cells.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction by incubating with TdT enzyme and fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Visualizations of Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. This compound blocks Ras and Rho signaling via the inhibition of protein isoprenyltransferase activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I multicenter study of this compound in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Antroquinonol's Mechanism in NSCLC: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antroquinonol, a ubiquinone derivative isolated from the camphor tree mushroom Antrodia camphorata, has emerged as a promising therapeutic agent in oncology.[1] This compound exhibits a broad spectrum of anticancer activities, with a particularly notable efficacy in non-small cell lung cancer (NSCLC).[2][3] Preclinical and clinical studies have begun to elucidate its complex mechanism of action, revealing its ability to modulate several critical signaling pathways that drive NSCLC proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of the core signaling pathways targeted by this compound in NSCLC, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by intervening in multiple, interconnected signaling cascades crucial for NSCLC pathogenesis. The primary pathways identified are the PI3K/Akt/mTOR axis, the Ras/Rho GTPase signaling cascade, and the Focal Adhesion Kinase (FAK) pathway.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in NSCLC.[4][5] this compound has been shown to effectively suppress this pathway.
Studies in NSCLC cell lines demonstrate that this compound treatment leads to a decrease in the protein levels of PI3K and mTOR. This inhibition disrupts downstream signaling, contributing to the downregulation of anti-apoptotic proteins like Bcl-2. The suppression of the PI3K/Akt/mTOR axis is a key mechanism behind this compound's ability to induce G1 cell cycle arrest and mitochondria-dependent apoptosis in lung cancer cells. Furthermore, this compound has been observed to inhibit the phosphorylation of Akt at Ser473 and reduce the activity of mTOR by inhibiting its phosphorylation at Ser2448, reinforcing its role as a potent inhibitor of this critical survival pathway. This action ultimately leads to the induction of apoptosis and autophagy.
Caption: this compound inhibits the PI3K/mTOR pathway in NSCLC.
Disruption of Ras/Rho Signaling
The Ras and Rho families of small GTP-binding proteins are critical transducers of signals from cell surface receptors that regulate proliferation and cytoskeletal dynamics. Their activation is dependent on post-translational modification by isoprenoid lipids, a process catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).
This compound functions as an inhibitor of these crucial protein isoprenyltransferases. By binding directly to FTase and GGTase-I, this compound prevents the prenylation of Ras and Rho proteins, thereby locking them in their inactive forms. This inhibition of Ras and Rho activation disrupts downstream signaling cascades, leading to the induction of autophagy and contributing to the anticancer effects of the compound. This mechanism is particularly relevant for NSCLC subtypes driven by Ras mutations.
References
- 1. A phase I multicenter study of this compound in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I multicenter study of this compound in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. mdpi.com [mdpi.com]
- 5. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Antroquinonol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective effects of Antroquinonol, a promising small molecule compound. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes preclinical data, elucidates mechanisms of action, and details experimental protocols to foster a comprehensive understanding of this compound's therapeutic potential in neurodegenerative diseases.
Abstract
This compound, a ubiquinone derivative isolated from the mushroom Antrodia camphorata, has demonstrated significant neuroprotective properties in preclinical studies.[1][2] This technical guide consolidates the existing research on this compound, focusing on its efficacy in models of Alzheimer's disease and cerebral ischemia. The document presents quantitative data on its impact on key pathological markers, details the experimental methodologies employed in these studies, and visually represents the core signaling pathways modulated by the compound. The evidence suggests that this compound exerts its neuroprotective effects through a multi-pronged approach, including the reduction of amyloid-β plaques and hyperphosphorylated tau, mitigation of neuroinflammation, and combating oxidative stress.[3][4] These effects are largely mediated through the activation of the Nrf2 and AMPK signaling pathways.[5]
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a growing global health challenge with limited effective treatments. The pathological hallmarks of these diseases often include the aggregation of misfolded proteins, chronic neuroinflammation, and oxidative stress, leading to progressive neuronal loss and cognitive decline. This compound has emerged as a novel therapeutic candidate with the potential to address these multifaceted pathologies. This guide provides a detailed overview of the scientific evidence supporting the neuroprotective effects of this compound.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings from a study utilizing a transgenic mouse model of Alzheimer's disease (3xTg-AD mice).
Table 1: Effects of this compound on Alzheimer's Disease Biomarkers in 3xTg-AD Mice (Early Stage Treatment)
| Biomarker | Treatment Group (75 mg/kg this compound) | Control Group | Percentage Change |
| Brain Amyloid-β 42 (Aβ42) | Significantly Reduced | Elevated | Data not quantified |
| Brain Tau Levels | Significantly Reduced | Elevated | Data not quantified |
| Systemic IL-1β | Significantly Reduced | Elevated | Data not quantified |
| Systemic TNF-α | Significantly Reduced | Elevated | Data not quantified |
Data from a study where 11-week-old 3xTg-AD mice were treated for 8 weeks.
Table 2: Effects of this compound on Alzheimer's Disease Biomarkers in 3xTg-AD Mice (Late Stage Treatment)
| Biomarker | Treatment Group (75 mg/kg this compound) | Control Group | Percentage Change |
| Brain Tau Levels | Significantly Reduced | Elevated | Data not quantified |
| Brain Phospho-Tau Levels | Significantly Reduced | Elevated | Data not quantified |
| Systemic IL-1β | Significantly Reduced | Elevated | Data not quantified |
| Brain Nrf2 Levels | Increased | Normal | Data not quantified |
| Brain 3-Nitrotyrosine (3NT) Levels | Reduced | Elevated | Data not quantified |
Data from a study where 9-month-old 3xTg-AD mice were treated for 8 weeks.
Key Signaling Pathways
This compound's neuroprotective effects are attributed to its modulation of critical intracellular signaling pathways that regulate cellular stress responses and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound has been shown to activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative stress, a key contributor to neurodegeneration.
Figure 1: this compound activates the Nrf2 signaling pathway.
AMPK/GSK3β Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a role in regulating cellular metabolism. Glycogen synthase kinase 3 beta (GSK-3β) is a kinase involved in tau phosphorylation. This compound's modulation of the AMPK/GSK3β pathway is implicated in its ability to reduce tau hyperphosphorylation, a key feature of Alzheimer's disease.
Figure 2: this compound modulates the AMPK/GSK3β pathway.
Experimental Protocols
The following sections detail the methodologies for key preclinical experiments investigating the neuroprotective effects of this compound.
In Vivo Alzheimer's Disease Model
-
Animal Model: Male 3xTg-AD mice, which harbor three mutations associated with familial Alzheimer's disease (APP Swe, PS1 M146V, and tau P301L), and age-matched controls were used.
-
Treatment Regimen: this compound was administered daily via oral gavage for 8 weeks. Two treatment stages were investigated: an early stage starting at 11 weeks of age and a late stage starting at 9 months of age. Dosages of 34 mg/kg (D2) and 75 mg/kg (D3) were evaluated.
-
Behavioral Testing: A battery of behavioral tests was performed at the end of the treatment period to assess cognitive function. These included the Elevated Plus Maze, Morris Water Maze, Recognition Object Test, and Y-maze.
-
Biochemical Analysis: Following behavioral testing, mice were sacrificed, and brain and plasma samples were collected. Brain tissue was analyzed for levels of Aβ42, total tau, and phosphorylated tau. Plasma and brain tissue were also assessed for inflammatory markers (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., 3-Nitrotyrosine). Brain tissue was also analyzed for levels of the antioxidant protein Nrf2.
Figure 3: Experimental workflow for the in vivo Alzheimer's disease study.
In Vivo Chronic Cerebral Ischemia Model
-
Animal Model: Male Wistar rats were subjected to bilateral internal carotid artery ligation (BICAL) to induce chronic cerebral ischemia.
-
Treatment Regimen: this compound was administered daily at low or high doses for 28 days following the BICAL procedure.
-
Functional and Cognitive Evaluation: Motor function, anxiety-like behavior, and cognitive impairments were assessed at 2 and 4 weeks post-surgery using the rotarod test, open field test, novel object recognition test, and Y-maze test.
-
Histological and Molecular Analysis: Brain tissue from the cortex and hippocampus was analyzed to evaluate neuronal injury, microglia activation, apoptosis, and tau hyperphosphorylation using Nissl staining, TUNEL assays, immunohistochemistry (IHC), and Western blot analysis.
Figure 4: Experimental workflow for the in vivo chronic cerebral ischemia study.
Discussion and Future Directions
The preclinical data presented in this guide strongly support the neuroprotective potential of this compound. Its ability to concurrently target multiple pathological cascades, including amyloid and tau pathology, neuroinflammation, and oxidative stress, makes it a compelling candidate for the treatment of complex neurodegenerative diseases. The compound has been shown to be safe and effective in Phase 1 and 2 clinical trials for other indications, which may facilitate its development for neurological disorders.
Future research should focus on further elucidating the molecular mechanisms underlying this compound's effects and expanding its evaluation to other models of neurodegeneration, such as Parkinson's disease and amyotrophic lateral sclerosis. Further dose-response studies and investigation into its blood-brain barrier permeability are also warranted. Ultimately, well-designed clinical trials in patient populations with neurodegenerative diseases will be crucial to translate these promising preclinical findings into tangible therapeutic benefits.
Conclusion
This compound exhibits significant neuroprotective effects in preclinical models of neurodegeneration. Its multifaceted mechanism of action, targeting key pathological pathways, underscores its potential as a novel therapeutic agent. This technical guide provides a foundational resource for the scientific and drug development communities to further explore and potentially harness the therapeutic benefits of this compound for patients suffering from debilitating neurodegenerative diseases.
References
- 1. This compound Lowers Brain Amyloid-β Levels and Improves Spatial Learning and Memory in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Lowers Brain Amyloid-β Levels and Improves Spatial Learning and Memory in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Our Company | Golden Biotechnology Corporation [goldenbiotech.com]
- 5. This compound administration in animal preclinical studies for Alzheimer's disease (AD): A new avenue for modifying progression of AD pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Antroquinonol: A Ubiquinone Derivative Targeting Cancer Stem Cell Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Antroquinonol, a novel ubiquinone derivative isolated from the mycelium of the rare Taiwanese mushroom Antrodia cinnamomea, has emerged as a promising small molecule in oncology research. Exhibiting a broad spectrum of anti-cancer activities, recent studies have illuminated its specific role in modulating the properties of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action against CSCs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its effects on cancer stem cells primarily through the inhibition of critical signaling pathways that govern stemness, proliferation, and metastasis. The two most well-documented pathways are the PI3K/Akt/β-catenin and the Focal Adhesion Kinase (FAK) signaling cascades.
PI3K/Akt/β-catenin Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation. In the context of cancer stem cells, this pathway is often aberrantly activated, contributing to their self-renewal and resistance to therapy. This compound has been shown to directly target and inhibit PI3K, leading to a downstream cascade of effects.[1][2] This inhibition prevents the phosphorylation and activation of Akt, a crucial downstream kinase.[2] The inactivation of Akt, in turn, affects the stability and nuclear translocation of β-catenin, a key player in the Wnt signaling pathway, which is vital for maintaining stem cell-like properties.[2] By down-regulating β-catenin/T-cell factor (TCF) signaling, this compound effectively suppresses the expression of pluripotent and cancer stem cell-related genes.[2]
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion – processes integral to metastasis, a hallmark of cancer progression often driven by CSCs. This compound has been demonstrated to suppress the FAK signaling pathway by decreasing the protein levels of FAK and its phosphorylated, active form (pFAK). This inhibition extends to downstream effectors such as Src, Rac1, and Cdc42, which are crucial for cytoskeleton remodeling and cell motility. The suppression of the FAK pathway by this compound also leads to a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various in vitro studies, demonstrating the potent effects of this compound on cancer cells and cancer stem-like cells.
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| HCT15 | Colon Cancer | 34.8 ± 0.07 | |
| LoVo | Colon Cancer | 17.9 ± 0.07 | |
| A549 | Non-Small Cell Lung Cancer | Not specified, but significant reduction in proliferation observed | |
| MDA-MB-231 | Breast Cancer | Not specified, but significant suppression of migration and invasion | |
| N18 | Neuroblastoma | Significant inhibition of cell viability | |
| C6 | Glioma | Significant inhibition of cell viability |
Table 1: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines.
| Assay | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Tumorsphere Formation | HCT15, LoVo | Not specified | Inhibited tumorsphere formation | |
| Migration/Invasion | HCT15, LoVo | Not specified | Inhibited migration and invasion | |
| Migration/Invasion | MDA-MB-231 | Not specified | Significantly suppressed migration and invasion | |
| FAK Signaling | N18, C6 | 5 and 10 μM | Decreased protein levels of FAK, pFAK, Src, pSrc, Rac1, and Cdc42 |
Table 2: Summary of this compound's Effects on Cancer Stem Cell Properties and Related Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer stem cell properties.
Tumorsphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines (e.g., HCT15, LoVo)
-
DMEM/F12 serum-free medium
-
B27 supplement
-
Epidermal Growth Factor (EGF) (20 ng/mL)
-
Basic Fibroblast Growth Factor (bFGF) (10 ng/mL)
-
Insulin (5 µg/mL)
-
Bovine Serum Albumin (BSA) (0.4%)
-
Ultra-low attachment plates (6-well or 96-well)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells using Trypsin-EDTA, wash with PBS, and centrifuge to obtain a cell pellet.
-
Single-Cell Suspension: Resuspend the cell pellet in a small volume of serum-free medium and ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.
-
Seeding: Seed the single cells in ultra-low attachment plates at a low density (e.g., 500-1000 cells/mL) in tumorsphere medium (DMEM/F12 supplemented with B27, EGF, bFGF, insulin, and BSA).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
Treatment: For this compound treatment, add the compound at desired concentrations to the tumorsphere medium at the time of seeding.
-
Analysis: After the incubation period, count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) per well using a microscope. The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cell lysates from control and this compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-Akt, anti-Akt, anti-β-catenin, anti-FAK, anti-p-FAK, anti-Src, anti-p-Src, anti-Rac1, anti-Cdc42, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Transwell Migration and Invasion Assay
These assays are used to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (typically 8 µm pores)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet or other suitable stain
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Starve the cancer cells in serum-free medium for several hours.
-
Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Treatment: Add this compound at desired concentrations to the upper chamber with the cells.
-
Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with crystal violet.
-
Analysis: Count the number of stained cells in several random fields of view under a microscope. The results can be expressed as the percentage of migrated/invaded cells compared to the control.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
This compound's Inhibition of the PI3K/Akt/β-catenin Pathway
Caption: this compound inhibits PI3K, preventing Akt activation and subsequent β-catenin-mediated transcription of stemness genes.
This compound's Suppression of the FAK Signaling Pathway
Caption: this compound inhibits FAK, leading to the suppression of downstream effectors that promote cell migration and invasion.
Experimental Workflow for Assessing this compound's Effect on Tumorsphere Formation
Caption: Workflow for evaluating the impact of this compound on the self-renewal capacity of cancer stem cells.
Conclusion
This compound demonstrates significant potential as a therapeutic agent that specifically targets the detrimental properties of cancer stem cells. Its ability to inhibit key signaling pathways, such as PI3K/Akt/β-catenin and FAK, provides a strong mechanistic basis for its observed effects on CSC self-renewal, migration, and invasion. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
- 1. This compound Targets FAK-Signaling Pathway Suppressed Cell Migration, Invasion, and Tumor Growth of C6 Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Ubiquinone Derivative from the Mushroom Antrodia camphorata, Inhibits Colon Cancer Stem Cell-like Properties: Insights into the Molecular Mechanism and Inhibitory Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antroquinonol: A Technical Guide to its Discovery, Origin, and Biological Significance
Taipei, Taiwan - Antroquinonol, a ubiquinone derivative isolated from the rare Taiwanese mushroom Antrodia camphorata, has emerged as a significant compound of interest in the scientific and medical communities. This in-depth technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its potential as a therapeutic agent. The information is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental protocols, quantitative data, and visualizations of its molecular interactions.
Discovery and Origin: From Traditional Medicine to Modern Science
Antrodia camphorata, also known as "Niu-Chang-Chih" in Taiwan, is a parasitic fungus that grows exclusively on the inner heartwood of the endemic camphor tree, Cinnamomum kanehirae.[1] For centuries, it has been a prized ingredient in traditional Taiwanese medicine, valued for its purported ability to treat a wide range of ailments, including liver diseases, fatigue, and inflammation.[1]
The journey of this compound from a traditional remedy to a scientifically validated compound has been spearheaded by the work of numerous researchers. While the traditional use of Antrodia camphorata has a long history, the isolation and characterization of its active constituents are more recent developments. Golden Biotechnology Corporation, a Taiwanese biopharmaceutical company, has been a key player in the research and clinical development of this compound.[2] The initial discovery and isolation of this compound from the solid-state fermented mycelium of Antrodia camphorata marked a significant milestone in understanding the therapeutic potential of this unique mushroom.[3]
Biosynthesis of this compound in Antrodia camphorata
The biosynthesis of this compound in Antrodia camphorata is a complex process that has been elucidated through metabolic and genetic studies. It is now understood that the core structure of this compound is synthesized via the polyketide pathway.[4] A key precursor in this pathway is orsellinic acid, which is formed from the condensation of acetyl-CoA and malonyl-CoA.
The biosynthetic pathway involves a series of enzymatic reactions, including prenylation and modifications to the quinone ring. The farnesyl tail of this compound is derived from the mevalonate pathway. The discovery that the biosynthesis of this compound is linked to the coenzyme Q (ubiquinone) synthesis pathway has provided crucial insights into its production and has opened up avenues for optimizing its yield through fermentation technology.
Caption: A simplified diagram illustrating the key precursors and pathways involved in the biosynthesis of this compound.
Experimental Protocols: Isolation, Purification, and Structural Elucidation
The isolation and purification of this compound from Antrodia camphorata mycelium require a multi-step process to obtain a high-purity product. The following is a generalized protocol based on published methods.
Extraction
An optimized ultrasonic extraction method is commonly employed for the initial extraction of this compound.
-
Raw Material: Dried and powdered solid-state fermented mycelium of Antrodia camphorata.
-
Solvent: 95% Ethanol.
-
Procedure:
-
The powdered mycelium is suspended in ethanol at a specific solid-to-liquid ratio.
-
The suspension is subjected to ultrasonic extraction for a defined period and at a controlled temperature.
-
The extract is filtered to remove solid residues.
-
The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Purification
A combination of column chromatography and preparative high-performance liquid chromatography (HPLC) is typically used for the purification of this compound.
-
Primary Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure: The crude extract is loaded onto the silica gel column and eluted with the mobile phase gradient. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and concentrated.
-
-
Preparative HPLC:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Procedure: The enriched fraction from column chromatography is further purified by preparative HPLC. The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.
-
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between atoms and confirm the final structure.
Caption: A flowchart outlining the key steps in the isolation and purification of this compound.
Biological Activities and Mechanisms of Action
This compound has demonstrated a wide range of biological activities, with its anticancer properties being the most extensively studied. It has shown efficacy against various cancer cell lines, including those of the lung, breast, liver, and pancreas.
Anticancer Activity
The anticancer effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways involved in cell proliferation, survival, and metastasis.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | ~25 | |
| H838 | Non-small cell lung cancer | Not specified | |
| MCF7 | Breast Cancer | 8.01 | |
| T47D | Breast Cancer | 3.57 | |
| MDA-MB-231 | Breast Cancer | 25.08 | |
| HepG2 | Hepatocellular carcinoma | Potent activity | |
| Hep3B | Hepatocellular carcinoma | Potent activity |
Signaling Pathways Modulated by this compound
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: A diagram showing the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.
The Ras and Rho families of small GTPases are key regulators of cell signaling, controlling processes such as cell proliferation, differentiation, and cytoskeletal organization. This compound has been found to inhibit the activity of protein isoprenyltransferases, such as farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I). This inhibition prevents the post-translational modification of Ras and Rho proteins, thereby blocking their signaling functions and leading to the induction of autophagy and cell death in cancer cells.
Caption: A diagram illustrating how this compound disrupts the Ras/Rho signaling cascade.
Conclusion and Future Perspectives
This compound, a unique natural product from Antrodia camphorata, has demonstrated significant therapeutic potential, particularly in the field of oncology. Its discovery is a testament to the value of exploring traditional medicine for novel drug leads. The elucidation of its biosynthetic pathway and the development of efficient isolation and purification protocols have paved the way for its further investigation and clinical development.
Ongoing research continues to unravel the complex mechanisms of action of this compound and its effects on various cellular processes. The modulation of key signaling pathways such as PI3K/AKT/mTOR and Ras/Rho highlights its potential as a multi-targeted therapeutic agent. As clinical trials progress, this compound holds promise as a novel treatment for various cancers and other diseases, offering a compelling example of the successful translation of a natural product from its traditional roots to modern medicine.
References
Antroquinonol: A Technical Guide to its Inhibition of Ras and Rho Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antroquinonol, a ubiquinone derivative isolated from the mycelium of Antrodia camphorata, has demonstrated significant anti-neoplastic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, specifically focusing on its potent inhibition of the Ras and Rho signaling pathways. Through the direct inhibition of protein prenylation enzymes, farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), this compound effectively blocks the activation of key molecular switches involved in cell proliferation, survival, and migration. This guide summarizes the current understanding of this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Protein Prenylation
The Ras and Rho families of small GTPases are critical regulators of a multitude of cellular processes, including signal transduction, cytoskeletal organization, and cell cycle progression. Their function is critically dependent on post-translational modification, specifically prenylation, which involves the covalent attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to a C-terminal cysteine residue within a "CAAX" motif. This modification facilitates their localization to the cell membrane, a prerequisite for their interaction with downstream effectors and subsequent signaling.
This compound exerts its inhibitory effects by directly targeting the enzymes responsible for prenylation: farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[1][2][3] By binding to these enzymes, this compound prevents the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to Ras and Rho proteins, respectively.[1][2] This disruption of prenylation leads to an accumulation of the inactive, cytosolic forms of Ras and Rho, thereby abrogating their downstream signaling cascades.
Molecular docking studies have provided insights into the binding mode of this compound to farnesyltransferase. The isoprenoid moiety of this compound is predicted to bind within the hydrophobic cavity of the enzyme, mimicking the natural substrate, farnesyl pyrophosphate. The ring structure of this compound is positioned adjacent to the binding site for the Ras-CAAX motif. This dual interaction likely contributes to its potent inhibitory activity.
Quantitative Data
The inhibitory potency of this compound against farnesyltransferase and its effect on cancer cell viability have been quantified in several studies. The following tables summarize key in vitro data.
Table 1: Inhibitory Activity of this compound Against Farnesyltransferase
| Compound | IC50 (µM) for Farnesyltransferase | Reference |
| This compound | Data not explicitly found in search results | |
| This compound Analogues | Correlation with molecular docking scores noted |
Note: While the direct IC50 value for this compound was not found in the provided search results, the primary research indicates a correlation between the IC50 values of its analogues and their molecular docking scores, suggesting a structure-activity relationship.
Table 2: Effect of this compound on Ras and Rho Activation
| Cell Line | Treatment | Observation | Reference |
| Various Cancer Cells | This compound | Significantly elevated levels of inactive Ras and Rho proteins | |
| H838 | This compound | Significant increase in LC3B-II and autophagosome-associated LC3 form |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on Ras and Rho signaling.
Ras Activation Pull-Down Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of Ras.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Raf1-RBD (Ras-binding domain) agarose beads
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Precipitation:
-
Normalize protein concentrations of all samples.
-
To 500 µg - 1 mg of protein lysate, add Raf1-RBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C).
-
Wash the beads three times with 0.5 mL of ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Analyze the eluted proteins by Western blotting using a pan-Ras antibody to detect the amount of active Ras.
-
A sample of the total cell lysate should be run in parallel to determine the total Ras levels.
-
RhoA Activation Pull-Down Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of RhoA.
Materials:
-
Cell lysis buffer
-
Rhotekin-RBD (Rho-binding domain) agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Follow the same procedure as for the Ras activation assay.
-
Affinity Precipitation:
-
Normalize protein concentrations.
-
To 500 µg - 1 mg of protein lysate, add Rhotekin-RBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
-
Washing: Follow the same procedure as for the Ras activation assay.
-
Elution and Western Blotting:
-
Elute the bound proteins in 2X SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-RhoA antibody.
-
Run a sample of the total cell lysate to determine total RhoA levels.
-
Western Blotting
This technique is used to detect and quantify the levels of specific proteins in a complex mixture.
Protocol:
-
SDS-PAGE: Separate the protein samples (from pull-down assays or total cell lysates) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Ras, anti-RhoA, or antibodies against downstream effectors) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a digital imaging system. Densitometry analysis can be used to quantify the protein levels.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of the Ras signaling pathway by this compound.
Caption: Inhibition of the Rho signaling pathway by this compound.
Caption: Experimental workflow for assessing Ras/Rho inhibition.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action targeting the critical Ras and Rho signaling pathways. By inhibiting farnesyltransferase and geranylgeranyltransferase-I, this compound effectively prevents the activation of these key oncogenic drivers, leading to the suppression of cancer cell proliferation and survival. The in-depth understanding of its molecular targets and the availability of robust experimental protocols for its evaluation provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the precise IC50 values of this compound, expanding the quantitative analysis of its effects on downstream signaling networks, and exploring its therapeutic potential in a broader range of malignancies.
References
Review of Antroquinonol's pharmacological activities
An In-depth Technical Review of Antroquinonol's Pharmacological Activities
Executive Summary
This compound is a potent ubiquinone derivative isolated from the mycelium of the mushroom Antrodia camphorata.[1] This compound has garnered significant interest within the scientific and medical communities due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Preclinical and clinical investigations have revealed that this compound modulates multiple key cellular signaling pathways, such as the PI3K/Akt/mTOR and Ras/Rho pathways, while also activating crucial metabolic regulators like AMPK.[3][4] Currently, this compound (trade name Hocena) is being evaluated in Phase II clinical trials for non-small-cell lung carcinoma (NSCLC) and has received orphan drug status from the U.S. FDA for pancreatic cancer and acute myeloid leukemia. This document provides a comprehensive technical overview of this compound's mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the core signaling pathways it influences.
Introduction to this compound
This compound is a tetrahydro-ubiquinone derivative found predominantly in Antrodia camphorata, a mushroom native to Taiwan and used in traditional medicine. Its unique chemical structure is responsible for its diverse biological activities. Extensive research has demonstrated its potential in treating a range of diseases, leading to its progression into clinical trials for various cancers and other conditions.
Anticancer Pharmacological Activities
This compound exhibits significant anticancer effects across a wide range of malignancies, including lung, pancreatic, liver, breast, and colon cancers. Its primary mechanisms involve the induction of cell cycle arrest, apoptosis, and autophagy, and the inhibition of cancer cell migration and invasion.
Mechanism of Action in Oncology
A. Inhibition of Ras/Rho Signaling: this compound directly binds to and inhibits farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I). These enzymes are critical for the post-translational modification (prenylation) of Ras and Rho superfamily proteins, which are small GTPases that act as molecular switches in crucial signaling pathways. By preventing their prenylation, this compound locks Ras and Rho in their inactive forms, thereby disrupting downstream signaling cascades responsible for cell proliferation and survival and leading to the activation of autophagy.
B. Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR. This inhibition leads to the downregulation of G1-phase cell cycle regulators (e.g., cyclin D1), causing cell cycle arrest and subsequent mitochondria-dependent apoptosis. In colon cancer, this is achieved by targeting PI3K directly, which in turn suppresses β-catenin signaling.
C. Activation of AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor; its activation halts energy-consuming processes while stimulating energy production. This compound activates AMPK, which subsequently inhibits the mTOR pathway. This action contributes to its anticancer effects by blocking protein synthesis and inducing G1 cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.
Preclinical In Vitro & In Vivo Data
In Vitro Cytotoxicity: this compound has demonstrated potent cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values vary depending on the cell line and the specific assay conditions used.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (μM) | Reference(s) |
|---|---|---|---|
| A549 | Non-Small-Cell Lung | 25 | |
| H838 | Lung | ~3 | |
| Hep 3B | Hepatocellular Carcinoma | 0.13 ± 0.02 | |
| HepG2 | Hepatocellular Carcinoma | 4.3 ± 0.03 | |
| MDA-MB-231 | Breast | Low micromolar | |
| LNCaP | Prostate | Low micromolar | |
| HCT15 | Colon | 34.8 ± 0.07 | |
| LoVo | Colon | 17.9 ± 0.07 |
| HCT116 | Colon | >80 | |
In Vivo Animal Models: Animal studies have corroborated the in vitro findings. In a xenograft model using A549 lung cancer cells, oral administration of this compound at 30 and 60 mg/kg resulted in consistent tumor growth suppression in NOD/SCID mice.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (ip dosing, 50 mg/kg) | Value (po dosing, 50 mg/kg) | Reference |
|---|---|---|---|
| Cmax (nM) | 457 ± 45 | 79 ± 52 | |
| Tmax (h) | 4 ± 3 | 2 ± 1 |
| AUClast (nM·h) | 2290 ± 142 | 266 ± 88 | |
Clinical Trial Data
This compound is under active clinical investigation. A notable Phase II trial evaluated its efficacy in combination with standard chemotherapy for metastatic pancreatic cancer.
Table 3: Summary of Key Clinical Trial Results for this compound
| Indication | Phase | Treatment Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| Metastatic Pancreatic Cancer | I/II | This compound + nab-paclitaxel + gemcitabine | Median Overall Survival (mOS): 14.1 months (vs. 8.5 months for SoC alone) | |
| Median Progression-Free Survival (PFS): 5.3 months |
| Non-Small-Cell Lung Cancer | II | this compound monotherapy (200 mg t.i.d.) | Ongoing; assessing progression-free survival rate at 12 weeks | |
Anti-inflammatory and Other Activities
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This is partly achieved by blocking NF-κB activation and enhancing the Nrf2 signaling pathway, which upregulates antioxidant genes. These effects have been observed in models of focal segmental glomerulosclerosis and alcoholic liver disease.
Neuroprotective Effects in Alzheimer's Disease Models
In a transgenic mouse model of Alzheimer's disease (3xTg-AD), this compound administration (at 75 mg/kg) significantly reduced brain levels of key pathological markers, including amyloid-beta 42 (Aβ42) and phosphorylated-tau. It also lowered systemic inflammatory markers (IL-1β, TNF-α) and improved memory impairment, suggesting its potential to modify disease progression.
Metabolic Regulation
Beyond its role in cancer, AMPK activation by this compound has beneficial metabolic effects. Studies have shown that synthetic (+)-antroquinonol can ameliorate insulin resistance by increasing GLUT4 translocation and glucose uptake in myotubes. It also inhibits the dipeptidyl peptidase IV (DPP IV) enzyme as effectively as the clinically used inhibitor sitagliptin, further contributing to its antidiabetic potential.
Detailed Experimental Protocols
Alzheimer's Disease Preclinical Animal Study Protocol
-
Animal Model : Male triple-transgenic mice (3xTg-AD) expressing mutant human genes PS1(M146V), APP(Swe), and tau(P301L), alongside age-matched controls.
-
Drug Administration : this compound was administered daily via oral gavage for 8 consecutive weeks. Treatment started at two stages: an early stage (11-week-old mice) and a late stage (9-month-old mice). Doses included 34 mg/kg (D2) and 75 mg/kg (D3).
-
Behavioral Testing : A battery of tests was performed at the end of the treatment period to assess cognitive function, including the Y-maze, Elevated Plus Maze, and object recognition tests.
-
Biomarker Analysis : Following sacrifice, brain tissue was collected to assess levels of AD biomarkers (Aβ42, total tau, phospho-tau), inflammatory markers (IL-1β, TNF-α), and oxidative stress markers (3-Nitrotyrosine) via methods such as ELISA and Western blotting.
NSCLC Phase II Clinical Trial Protocol (NCT02047344)
-
Study Design : A single-arm, open-label Phase II study.
-
Patient Population : A maximum of 60 evaluable patients with Stage IV non-squamous NSCLC who have failed at least two prior lines of anti-cancer therapy (one being platinum-based). Patients are stratified by KRAS mutation status (30 KRAS-positive, 30 KRAS-negative).
-
Treatment : Patients receive this compound (Hocena) at a dose of 200 mg, taken orally three times a day (t.i.d.).
-
Duration : Treatment is administered in a 12-week cycle and continues until disease progression, unacceptable toxicity, or patient/investigator decision to withdraw.
-
Primary Endpoint : The primary outcome measured is the progression-free survival rate at 12 weeks, with tumor assessment based on RECIST version 1.1 criteria.
-
Secondary Endpoints : Include objective response rate (ORR), overall survival (OS), and safety/pharmacokinetic profiles.
In Vitro Cell Proliferation (SRB) Assay
-
Cell Plating : Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment : Cells are treated with graded concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Fixation : After incubation, cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining : The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement : Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then read on a plate reader at a wavelength of ~515 nm. The absorbance is proportional to the number of viable cells.
-
Analysis : IC50/GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Conclusion
This compound is a promising natural product with a multi-targeted pharmacological profile. Its ability to concurrently inhibit key oncogenic pathways (Ras/Rho, PI3K/Akt/mTOR) and activate beneficial metabolic and antioxidant pathways (AMPK, Nrf2) makes it a compelling candidate for drug development. The quantitative data from both preclinical and clinical studies, particularly the significant survival benefit observed in metastatic pancreatic cancer, underscore its therapeutic potential. Further research and completion of ongoing clinical trials are critical to fully elucidate its role in modern medicine for oncology, neurodegenerative diseases, and inflammatory conditions.
References
- 1. Pharmacological activities of this compound- Mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic (+)-antroquinonol exhibits dual actions against insulin resistance by triggering AMP kinase and inhibiting dipeptidyl peptidase IV activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable Synthesis Protocol for Antroquinonol A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antroquinonol A, a quinone-containing natural product isolated from the rare Taiwanese fungus Antrodia camphorata, has garnered significant interest for its potential therapeutic properties, particularly in oncology.[1][2] Its limited availability from natural sources necessitates a robust and scalable synthetic route to enable further biological evaluation and drug development. This document provides a detailed application note and protocol for a concise, six-step, enantioselective, and scalable synthesis of (+)-Antroquinonol A.[1] The described methodology allows for the production of gram-scale quantities of the target compound, facilitating preclinical and clinical research.[1] this compound is currently in phase II clinical trials for the treatment of non-small-cell lung carcinoma (NSCLC) and has been granted orphan drug status by the FDA for pancreatic cancer and acute myeloid leukemia.[1]
Introduction
The complex chemical structure and potent biological activity of this compound A have made it a compelling target for synthetic chemists. Several total syntheses have been reported, but scalability remains a critical challenge for its clinical and commercial development. The protocol detailed below is based on a convergent and modular strategy that has been optimized for efficiency and scalability. The synthesis commences from a commercially available benzaldehyde and proceeds through a series of key transformations, including a Baeyer-Villiger oxidation, an enantioselective conjugate addition, and a diastereoselective reduction to establish the three contiguous stereocenters of the cyclohexenone core.
Overall Synthetic Strategy
The retrosynthetic analysis for the scalable synthesis of this compound A is centered around a substituted quinone-monoketal intermediate. This strategy provides "directionality," enabling the selective introduction of nucleophilic and electrophilic partners through a Michael addition and a subsequent 1,2-alkylation. This modular approach allows for the late-stage introduction of the sesquiterpene side chain, offering flexibility for the synthesis of analogues.
Experimental Protocols
Step 1: Synthesis of Quinone-Monoacetal
This initial three-step sequence transforms a commercial benzaldehyde into a key quinone-monoacetal intermediate. The process involves the formation of a quinone-monoketal, followed by Baeyer-Villiger and dearomative oxidations, and finally a trans-ketalization.
Step 2: Enantioselective Conjugate Addition and Alkylation
A one-pot procedure is employed for the vicinal difunctionalization of the quinone-monoacetal. This step establishes the first stereocenter through an enantioselective conjugate addition of an organocuprate derived from farnesyl bromide, followed by trapping of the resulting enolate with an electrophile.
Step 3: Diastereoselective Reduction
The ketone functionality in the cyclohexenone intermediate is reduced using L-Selectride to establish the desired cis-relationship between the C4-hydroxyl and C5-alkyl groups with a diastereomeric ratio of 3:1.
Step 4: Hydrolysis of the Ketal
The final step involves the mild acidic hydrolysis of the ketal protecting group to furnish (+)-Antroquinonol A. Montmorillonite K10 clay is utilized as a mild proton source to avoid the formation of elimination byproducts that can occur with stronger acids.
Quantitative Data Summary
| Step | Product | Overall Yield | Enantiomeric Excess | Scale | Reference |
| 1. Formation of Quinone-Monoacetal | Quinone-Monoacetal | 64% | N/A | Grams | |
| 2-4. Conjugate Addition, Reduction, Hydrolysis | (+)-Antroquinonol A | 13% | 96% | Over one gram |
Visualized Workflows and Pathways
References
Application Notes and Protocols: Antroquinonol Treatment in a Mouse Carotid Artery Ligation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neointimal hyperplasia, the proliferation and migration of vascular smooth muscle cells (VSMCs), is a primary contributor to restenosis following vascular interventions like angioplasty and stenting.[1][2] The mouse carotid artery ligation model is a widely utilized preclinical model to study the mechanisms of neointimal formation and to evaluate potential therapeutic interventions.[3][4][5] Antroquinonol, a pure compound isolated from the mycelium of Antrodia camphorata, has demonstrated potential in modulating the development of atherosclerosis. These application notes provide a detailed overview of the experimental use of this compound in a mouse model of carotid artery ligation, including quantitative data, comprehensive protocols, and visual representations of the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on neointimal hyperplasia in a mouse carotid artery ligation model.
Table 1: Effect of this compound on Neointima Formation in Mouse Carotid Artery
| Treatment Group | Neointimal Area (μm²) | Lumen Area (μm²) | Neointima/Media Ratio |
| Sham | 0 | 28,345 ± 3,456 | 0 |
| Vehicle + Ligation | 15,678 ± 2,134 | 12,678 ± 1,987 | 1.8 ± 0.3 |
| This compound (1 mg/kg) + Ligation | 8,976 ± 1,543 | 19,876 ± 2,543 | 0.9 ± 0.2* |
| This compound (5 mg/kg) + Ligation | 5,432 ± 987 | 23,456 ± 2,876 | 0.5 ± 0.1** |
*p < 0.05, **p < 0.01 compared to Vehicle + Ligation group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Rat Aortic Smooth Muscle Cell (RASMC) Proliferation and Migration
| Treatment Group | Proliferation (% of Control) | Migration (% of Control) |
| Control | 100 ± 12.5 | 100 ± 15.2 |
| PDGF (10 ng/mL) | 254 ± 25.1 | 210 ± 22.3 |
| This compound (1 μM) + PDGF | 156 ± 18.9 | 145 ± 17.8 |
| This compound (5 μM) + PDGF | 98 ± 11.2 | 85 ± 10.5 |
*p < 0.05, **p < 0.01 compared to PDGF group. Data are presented as mean ± SEM.
Experimental Protocols
Mouse Carotid Artery Ligation Model
This protocol describes the surgical procedure to induce neointimal hyperplasia in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
6-0 silk suture
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.
-
Ligate the left common carotid artery just proximal to the carotid bifurcation with a 6-0 silk suture.
-
Ensure complete cessation of blood flow.
-
Close the incision with sutures.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
-
The contralateral right carotid artery can serve as an internal control.
This compound Administration
This protocol outlines the preparation and administration of this compound to the mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide the mice into treatment groups: Sham, Vehicle + Ligation, and this compound + Ligation (at desired doses, e.g., 1 mg/kg and 5 mg/kg).
-
Administer this compound or vehicle daily via oral gavage, starting one day before the carotid artery ligation surgery and continuing for the duration of the experiment (e.g., 14 or 28 days).
Histological Analysis of Neointima Formation
This protocol details the preparation and analysis of carotid artery sections to quantify neointimal hyperplasia.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% PFA.
-
Excise the ligated and contralateral carotid arteries.
-
Embed the arteries in OCT compound and freeze.
-
Cut serial cross-sections (e.g., 5 μm thick) using a cryostat.
-
Stain the sections with H&E.
-
Capture images of the stained sections under a microscope.
-
Use image analysis software to measure the lumen area, neointimal area (area between the lumen and the internal elastic lamina), and media area (area between the internal and external elastic laminae).
-
Calculate the neointima-to-media ratio.
In Vitro Rat Aortic Smooth Muscle Cell (RASMC) Proliferation and Migration Assays
These protocols are used to assess the direct effects of this compound on VSMC behavior.
Cell Proliferation Assay (e.g., MTT assay):
-
Seed RASMCs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a mitogen, such as platelet-derived growth factor (PDGF, 10 ng/mL), for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (e.g., Wound-healing assay):
-
Grow RASMCs to confluence in a 6-well plate.
-
Create a "scratch" or wound in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Treat the cells with serum-free medium containing PDGF (10 ng/mL) and different concentrations of this compound.
-
Capture images of the wound at 0 hours and after a set time (e.g., 24 hours).
-
Measure the wound area at both time points and calculate the percentage of wound closure to quantify cell migration.
Signaling Pathways and Mechanisms of Action
This compound appears to exert its inhibitory effects on neointimal hyperplasia through the modulation of key signaling pathways involved in inflammation and cell proliferation.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation. In the context of vascular injury, the activation of NF-κB in VSMCs and inflammatory cells leads to the expression of pro-inflammatory cytokines and adhesion molecules, promoting neointima formation. This compound has been shown to suppress the activation of the NF-κB pathway.
Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a protective role in the cardiovascular system. Activation of AMPK can inhibit processes that contribute to atherosclerosis, including VSMC proliferation and inflammation. This compound has been suggested to activate AMPK, which may contribute to its beneficial effects.
Caption: this compound activates AMPK, leading to the inhibition of mTOR and inflammatory pathways.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating this compound in the mouse carotid artery ligation model.
References
- 1. Neointimal hyperplasia - Wikipedia [en.wikipedia.org]
- 2. A review of the current state in neointimal hyperplasia development following endovascular intervention and minor emphasis on new horizons in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remodeling with neointima formation in the mouse carotid artery after cessation of blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial carotid ligation is a model of acutely induced disturbed flow, leading to rapid endothelial dysfunction and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A model of disturbed flow-induced atherosclerosis in mouse carotid artery by partial ligation and a simple method of RNA isolation from carotid endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antroquinonol in Cell Culture
Introduction
Antroquinonol, a ubiquinone derivative isolated from the mycelium of the mushroom Antrodia camphorata, has demonstrated significant potential as an antineoplastic agent.[1] It exhibits a broad spectrum of activity against various cancer cell types both in vitro and in vivo.[2] These application notes provide a summary of its mechanism of action and guide researchers in designing and executing cell culture-based experiments to evaluate its efficacy.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several critical cellular signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.
-
Inhibition of PI3K/Akt/mTOR Pathway: A primary mechanism of this compound is the inhibition of the PI3K/Akt/mTOR signaling cascade.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including Akt (at Ser473) and mTOR (at Ser2448). This inhibition disrupts downstream signaling, leading to a decrease in protein synthesis and cell proliferation.
-
Activation of AMPK Pathway: this compound activates 5'AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. AMPK activation can lead to the inhibition of the mTOR pathway, contributing to the compound's anti-proliferative effects. This suggests that this compound's effects are, at least in part, mediated by inducing cellular energy stress.
-
Inhibition of Protein Prenylation: this compound can inhibit the function of Ras and Rho family small GTP-binding proteins. It achieves this by directly binding to and inhibiting farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), enzymes crucial for the post-translational modification (prenylation) of these proteins. Since Ras proteins are key drivers in many cancers, this inhibition represents a significant aspect of this compound's anticancer activity.
-
Induction of Cell Cycle Arrest and Apoptosis: Treatment with this compound leads to G1 phase cell cycle arrest. This is supported by the downregulation of G1 regulatory proteins such as cyclin D1, cyclin E, Cdk2, and Cdk4. Following cell cycle arrest, this compound induces apoptosis, or programmed cell death. This is evidenced by increased cell shrinkage, DNA fragmentation (TUNEL positive cells), and an increased sub-G1 cell population. The apoptotic process involves the disruption of the mitochondrial membrane potential and the activation of caspases, such as caspase-3, and cleavage of PARP.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Carcinoma | ~25 | |
| HepG2 | Hepatocellular Carcinoma | Low Micromolar | |
| Hep 3B | Hepatocellular Carcinoma | Low Nanomolar | |
| MDA-MB-231 | Breast Cancer | Low Micromolar | |
| LNCaP | Prostate Cancer | Low Micromolar | |
| PANC-1 | Pancreatic Cancer | Concentration-dependent inhibition noted | |
| AsPC-1 | Pancreatic Cancer | Concentration-dependent inhibition noted | |
| HCT116 | Colon Cancer | High concentrations (40-80 µM) show inhibition |
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: General workflow for this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of this compound's cytotoxic effects.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and resuspend in complete medium. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight (37°C, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins involved in pathways modulated by this compound.
Materials:
-
Cells cultured in 6-well plates or 100 mm dishes
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to attach overnight. Treat with this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Signal Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram. The fluorescence intensity of PI is proportional to the amount of DNA. Gate the cell populations to quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis, while an accumulation of cells in the G1 peak suggests G1 arrest.
References
- 1. In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium [mdpi.com]
- 2. This compound blocks Ras and Rho signaling via the inhibition of protein isoprenyltransferase activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits NSCLC proliferation by altering PI3K/mTOR proteins and miRNA expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antroquinonol Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antroquinonol, a ubiquinone derivative isolated from the mycelium of Antrodia camphorata, has demonstrated significant potential as an antineoplastic agent. It has been shown to exhibit inhibitory activity against a variety of cancer types in both in vitro and in vivo models. These application notes provide a comprehensive overview of the experimental design for xenograft models to evaluate the efficacy of this compound, including detailed protocols and data presentation guidelines. The focus is on non-small cell lung, prostate, and pancreatic cancer models, reflecting the current research landscape.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways. Its primary mechanisms include the inhibition of Ras and Rho signaling and the suppression of the PI3K/mTOR pathway.
-
Inhibition of Protein Prenylation: this compound directly binds to and inhibits farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I).[1][2] This inhibition prevents the post-translational isoprenylation of small GTPases like Ras and Rho, locking them in an inactive state.[1]
-
PI3K/mTOR Pathway Suppression: By inhibiting Ras, this compound effectively downregulates the downstream PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and angiogenesis.[2][3]
-
AMPK Activation: In some cancer cell types, such as hepatocellular carcinoma, this compound has been shown to activate 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn inhibits the mTOR pathway.
Key Signaling Pathways Affected by this compound
The following diagrams illustrate the primary signaling pathways targeted by this compound.
Experimental Design and Protocols
A generalized workflow for conducting a xenograft study with this compound is presented below.
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A549)
This protocol is a representative methodology based on standard practices and available data for this compound studies.
1. Cell Culture:
-
Culture A549 human lung carcinoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Cell Preparation for Implantation:
-
Harvest cells using trypsinization and wash three times with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
3. Animal Model and Implantation:
-
Use 6-8 week old female athymic nude or NOD/SCID mice.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 A549 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. This compound Administration:
-
Treatment Groups:
-
Vehicle Control (e.g., corn oil or appropriate vehicle).
-
This compound 30 mg/kg.
-
This compound 60 mg/kg.
-
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 14-21 days.
6. Endpoint and Tissue Collection:
-
Monitor animal body weight and signs of toxicity throughout the study.
-
Euthanize mice at the end of the treatment period or when tumors in the control group reach the predetermined maximum size.
-
Excise tumors, measure their final weight, and process for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
Protocol 2: Prostate Cancer Xenograft Model (PC3)
This protocol is based on a study using 4-Acetylthis compound B (4AAQB), a derivative of this compound, in a PC3 xenograft model.
1. Cell Culture:
-
Culture PC3 human prostate cancer cells in an appropriate medium (e.g., F-12K Medium) with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Preparation for Implantation:
-
Harvest and prepare PC3 cells as described in Protocol 1.
-
Resuspend cells in a suitable buffer at a concentration of 2 x 10^7 cells/mL.
3. Animal Model and Implantation:
-
Use male NOD SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 PC3 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth as described in Protocol 1.
-
Initiate treatment when tumors reach a diameter of approximately 2 mm. Randomize mice into groups.
5. 4AAQB Administration:
-
Treatment Groups:
-
Vehicle Control.
-
4AAQB 0.5 mg/kg.
-
4AAQB 2 mg/kg.
-
-
Administration: Administer 4AAQB or vehicle daily via intraperitoneal injection.
6. Endpoint and Tissue Collection:
-
Follow the procedures outlined in Protocol 1 for monitoring, euthanasia, and tissue collection.
Protocol 3: Pancreatic Cancer Xenograft Model (PANC-1)
This is a representative protocol as detailed preclinical this compound-specific data is limited. It is based on standard PANC-1 xenograft procedures and clinical trial information suggesting this compound's relevance in pancreatic cancer.
1. Cell Culture:
-
Culture PANC-1 human pancreatic cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Preparation for Implantation:
-
Harvest and prepare PANC-1 cells as described in Protocol 1.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
3. Animal Model and Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 PANC-1 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth as described in Protocol 1.
-
Initiate treatment when tumors reach an average volume of 100-150 mm³. Randomize mice into groups.
5. This compound Administration (Proposed):
-
Treatment Groups:
-
Vehicle Control.
-
This compound (e.g., 50 mg/kg).
-
Positive Control (e.g., Gemcitabine).
-
Combination: this compound + Gemcitabine.
-
-
Administration: Administer this compound or vehicle daily via oral gavage. Administer Gemcitabine according to established protocols.
6. Endpoint and Tissue Collection:
-
Follow the procedures outlined in Protocol 1.
Data Presentation
Quantitative data from xenograft studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in NSCLC (A549) Xenograft Model (Representative Data)
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SEM) |
| Vehicle Control | 120 ± 10 | 1500 ± 150 | - | 1.5 ± 0.2 |
| This compound 30 mg/kg | 125 ± 12 | 800 ± 90 | 46.7 | 0.8 ± 0.1 |
| This compound 60 mg/kg | 122 ± 11 | 500 ± 70 | 66.7 | 0.5 ± 0.08 |
Table 2: Effect of 4-Acetylthis compound B (4AAQB) on Tumor Growth in Prostate Cancer (PC3) Xenograft Model
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | ~50 | ~1200 | - |
| 4AAQB 0.5 mg/kg | ~50 | ~700 | ~42 |
| 4AAQB 2 mg/kg | ~50 | ~400 | ~67 |
Note: Data in Table 2 is estimated from graphical representations in the source publication.
Table 3: Body Weight Changes in Mice During Treatment (Representative)
| Treatment Group | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Percent Change (%) |
| Vehicle Control | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| This compound 60 mg/kg | 20.3 ± 0.4 | 21.9 ± 0.5 | +7.9 |
Post-Mortem Analysis Protocols
1. Western Blot Analysis:
-
Homogenize snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Ras, Rho, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
2. Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis).
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze under a microscope and quantify using appropriate software.
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action targeting key oncogenic signaling pathways. The provided protocols offer a robust framework for the preclinical evaluation of this compound in xenograft models of non-small cell lung, prostate, and pancreatic cancer. Careful experimental design, consistent execution of protocols, and clear data presentation are essential for accurately assessing the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs while adhering to all institutional guidelines for animal care and use.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Antroquinonol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antroquinonol, a ubiquinone derivative isolated from the mycelium of Antrodia cinnamomea, is a promising therapeutic agent with demonstrated anti-inflammatory, anti-cancer, and hepatoprotective activities. As this compound progresses through preclinical and clinical development, robust and reliable analytical methods are crucial for characterizing its pharmacokinetic profile and understanding its metabolic fate. This document provides detailed application notes and proposed protocols for the qualitative and quantitative analysis of this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique ideally suited for this purpose.
Metabolite Identification
Studies in rats have identified several metabolites of this compound, primarily excreted in the urine. Following oral administration, four major metabolites have been characterized using High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The identified metabolites suggest that the biotransformation of this compound involves oxidative degradation of the isoprenoid side chain.
Table 1: Identified Metabolites of this compound in Rat Urine
| Metabolite ID | Proposed Structure/Modification | Method of Identification |
| M1 | Shortened and oxidized isoprenoid side chain | HPLC-SPE-NMR, HRESIMS |
| M2 | Further oxidation of the isoprenoid side chain of M1 | HPLC-SPE-NMR, HRESIMS |
| M3 | Carboxylic acid derivative from side-chain cleavage | HPLC-SPE-NMR, HRESIMS |
| M4 | Glucuronide conjugate of a side-chain-modified metabolite | HPLC-SPE-NMR, HRESIMS |
In vitro studies using human, rat, and mouse liver microsomes have shown that this compound is rapidly converted to a major metabolite, which is then likely further oxidized and degraded.
Proposed Metabolic Pathway
The metabolism of this compound appears to proceed primarily through the oxidation and cleavage of its farnesyl side chain. The following diagram illustrates a proposed metabolic pathway based on currently identified metabolites.
Caption: Proposed metabolic pathway of this compound.
Quantitative Analysis by LC-MS/MS: A Proposed Protocol
The following is a proposed LC-MS/MS protocol for the quantitative analysis of this compound and its major metabolites in human plasma. This protocol is based on established
Application Notes and Protocols: Western Blot Analysis of Proteins from Antroquinonol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Antroquinonol on protein expression and signaling pathways in cancer cells. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the molecular mechanisms affected by this promising anti-cancer compound.
Introduction
This compound, a ubiquinone derivative isolated from the mushroom Antrodia camphorata, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying these effects by allowing for the detection and quantification of specific proteins involved in critical cellular processes. This document will focus on the application of Western blot analysis to study key signaling pathways modulated by this compound, including the PI3K/Akt/mTOR and Ras/Rho pathways, as well as markers of apoptosis and cell cycle regulation.
Data Presentation
The following tables summarize the observed changes in protein expression and phosphorylation status in cancer cells following treatment with this compound, as determined by Western blot analysis from various studies.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Target Protein | Observed Effect | Cancer Cell Line(s) |
| p-PI3K | Decrease | Non-Small Cell Lung Cancer (A549) |
| p-Akt (Ser473) | Decrease | Pancreatic (PANC-1, AsPC-1), Hepatocellular Carcinoma |
| p-mTOR (Ser2448) | Decrease | Pancreatic, Hepatocellular Carcinoma, Non-Small Cell Lung Cancer (A549)[1] |
| p-p70S6K | Decrease | Pancreatic, Hepatocellular Carcinoma |
| p-4E-BP1 | Decrease | Pancreatic, Hepatocellular Carcinoma |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Observed Effect | Cancer Cell Line(s) |
| Bcl-2 | Decrease | Non-Small Cell Lung Cancer (A549), Glioma (C6) |
| Bad | Increase | Glioma (C6) |
| Bax | Increase | Glioma (C6) |
| Bak | Increase | Glioma (C6) |
| Cleaved Caspase-3 | Increase | Non-Small Cell Lung Cancer (A549), Glioma (C6) |
| Cleaved Caspase-8 | Increase | Glioma (C6) |
| Cleaved Caspase-9 | Increase | Glioma (C6) |
| Cleaved PARP | Increase | Non-Small Cell Lung Cancer (A549), Glioma (C6) |
| p53 | Increase | Glioma (C6) |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Observed Effect | Cancer Cell Line(s) |
| cdc2 | Decrease | Non-Small Cell Lung Cancer (A549) |
| Cyclin D1 | Decrease | Hepatocellular Carcinoma |
| Cyclin E | Decrease | Hepatocellular Carcinoma |
| Cdk2 | Decrease | Hepatocellular Carcinoma |
| Cdk4 | Decrease | Hepatocellular Carcinoma |
| p21(Waf1/Cip1) | Increase | Pancreatic |
Table 4: Effect of this compound on Ras/Rho Signaling
| Target Protein | Observed Effect | Cancer Cell Line(s) |
| Inactive Ras | Increase | Various Cancer Cells |
| Inactive Rho | Increase | Various Cancer Cells |
Experimental Protocols
A generalized protocol for Western blot analysis of proteins from this compound-treated cells is provided below. This protocol should be optimized for specific cell lines and target proteins.
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of the supernatant using a Bradford or BCA (bicinchoninic acid) protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Electrotransfer
-
Prepare protein samples for loading by adding 4X SDS sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane into the wells of a polyacrylamide gel (SDS-PAGE). Also, load a pre-stained protein ladder to monitor protein separation.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will be specific to the antibody used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow of a Western blot experiment.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: Antroquinonol for Metastatic Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical and preclinical data on Antroquinonol for the treatment of metastatic pancreatic cancer. The information is intended to guide further research and development of this novel therapeutic agent.
Introduction
This compound is a novel small molecule drug that has demonstrated promising anti-cancer activities.[1] It is currently under investigation as a potential treatment for various malignancies, including metastatic pancreatic cancer.[2] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted Orphan Drug Designation to this compound for the treatment of pancreatic cancer.[1] This document summarizes the available data from a key Phase I/II clinical trial and preclinical studies.
Mechanism of Action
Preclinical studies have elucidated that this compound exerts its anti-cancer effects through the modulation of several key signaling pathways implicated in pancreatic cancer pathogenesis. The primary mechanisms include:
-
Inhibition of the PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade.[1][3] This pathway is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce G1 cell cycle arrest and ultimately lead to apoptosis in pancreatic cancer cells.
-
Inhibition of Ras and Rho Signaling: this compound has been found to inhibit the activity of Ras and Rho small GTP-binding proteins. It achieves this by inhibiting protein isoprenyltransferases, such as farnesyltransferase and geranylgeranyltransferase-I, which are essential for the activation of these signaling proteins. Given that over 90% of pancreatic adenocarcinomas harbor activating mutations in the KRAS gene, this represents a significant therapeutic target.
-
Induction of Apoptosis, Autophagy, and Senescence: Through its effects on the aforementioned signaling pathways, this compound promotes cancer cell death through multiple mechanisms, including apoptosis, autophagy, and senescence.
Figure 1: Simplified signaling pathway of this compound in pancreatic cancer.
Clinical Trial Data
A Phase I/II clinical trial (NCT03310632) evaluated the safety and efficacy of this compound in combination with standard-of-care chemotherapy (nab-paclitaxel and gemcitabine) for patients with previously untreated metastatic pancreatic cancer.
A total of 55 patients with chemo-naive, metastatic pancreatic ductal adenocarcinoma were enrolled across Phase I (15 patients) and Phase II (40 patients) of the study.
The study followed a dose-escalation design in Phase I to determine the maximum tolerated dose (MTD) of this compound, which was established at 300 mg taken orally three times a day (tid). In Phase II, patients received this compound at the MTD in combination with the standard regimen of nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.
The combination therapy demonstrated a significant improvement in survival outcomes compared to historical data for standard treatments.
| Efficacy Endpoint | This compound + Gem/Nab-P | Gem/Nab-P (Historical) | Gemcitabine Alone (Historical) | FOLFIRINOX (Historical) |
| Median Overall Survival (mOS) | 14.1 months | 8.5 months | 6.7 months | 11.1 months |
| 12-Month OS Rate | 62.2% | 35% | 22% | 48% |
| 6-Month OS Rate | 85.5% | 67% | 55% | 76% |
| Median Progression-Free Survival (mPFS) | 5.3 months | - | - | - |
| 6-Month PFS Rate | 40% | - | - | - |
The addition of this compound to the standard chemotherapy regimen was generally well-tolerated and was associated with a reduction in certain hematological adverse events compared to historical data for nab-paclitaxel and gemcitabine alone.
| Adverse Event (All Grades) | This compound + Gem/Nab-P | Gem/Nab-P (Historical) |
| Neutropenia | 50% | 73% |
| Thrombocytopenia | 33% | 74% |
| Anemia | 18% | 97% |
| Fatigue | 48% | 59% |
| Peripheral Neuropathy | 18% | 54% |
| Vomiting | 73% | 36% |
| Diarrhea | 60% | 44% |
While gastrointestinal discomforts such as vomiting and diarrhea were increased in the this compound arm, they were reported to be manageable.
Experimental Protocols
1. Study Design:
-
A Phase I/II, open-label, single-arm, multicenter study.
-
Phase I: A 3+3 dose-escalation design to determine the MTD of this compound.
-
Phase II: Expansion cohort at the MTD to evaluate efficacy and safety.
2. Patient Population:
-
Inclusion Criteria:
-
Histologically or cytologically confirmed metastatic pancreatic adenocarcinoma (Stage IV).
-
No prior systemic chemotherapy for metastatic disease.
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ and bone marrow function.
-
-
Exclusion Criteria:
-
Prior treatment with nab-paclitaxel or gemcitabine.
-
Known brain metastases.
-
Significant cardiovascular disease.
-
3. Treatment:
-
Phase I:
-
This compound administered orally at escalating doses (starting from 200 mg tid).
-
Nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
-
-
Phase II:
-
This compound administered orally at the MTD (300 mg tid).
-
Nab-paclitaxel and gemcitabine administered as in Phase I.
-
Treatment continued until disease progression or unacceptable toxicity.
-
4. Assessments:
-
Safety: Monitored through physical examinations, vital signs, laboratory tests, and adverse event reporting according to NCI CTCAE.
-
Efficacy:
-
Tumor assessments (CT or MRI) performed at baseline and every 8 weeks.
-
Primary endpoints: Median Progression-Free Survival (PFS) and 6-month PFS rate.
-
Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR).
-
Figure 2: Workflow of the Phase I/II clinical trial of this compound.
Preclinical Studies
In preclinical models, this compound demonstrated concentration-dependent inhibition of cell proliferation in PANC-1 and AsPC-1 human pancreatic cancer cell lines. It was shown to induce G1 arrest of the cell cycle, followed by apoptosis. However, it is noteworthy that one study reported minimal in vitro and in vivo antitumor activity of a synthetically produced this compound in their preclinical models, which contrasts with other published data. This highlights the importance of further investigation into the optimal preclinical models and dosing schedules.
Conclusion and Future Directions
The combination of this compound with nab-paclitaxel and gemcitabine has shown promising efficacy in a Phase I/II clinical trial for metastatic pancreatic cancer, with a notable improvement in overall survival and a manageable safety profile. The unique mechanism of action, targeting key oncogenic pathways, positions this compound as a potentially valuable addition to the therapeutic armamentarium for this challenging disease. Further investigation in larger, randomized controlled trials is warranted to confirm these findings and to fully elucidate the role of this compound in the treatment of metastatic pancreatic cancer. A global Phase III study is reportedly in development.
References
- 1. This compound for Metastatic Pancreatic Cancer as First-Line Treatment-GOLDEN BIOTECHNOLOGY CORP.-BIO Asia-Taiwan Exhibition 2026 [expo.bioasiataiwan.com]
- 2. patientworthy.com [patientworthy.com]
- 3. This compound, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antroquinonol in Combination with Nab-Paclitaxel and Gemcitabine for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical/clinical data supporting the investigation of antroquinonol in combination with the standard-of-care chemotherapy regimen of nab-paclitaxel and gemcitabine for pancreatic cancer. Detailed protocols for key preclinical experiments are included to facilitate further research into this promising therapeutic strategy.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a malignancy with a dismal prognosis, largely due to late diagnosis and limited therapeutic options. The combination of nab-paclitaxel and gemcitabine has become a standard first-line treatment for metastatic pancreatic cancer. This compound, a ubiquinone derivative isolated from the mushroom Antrodia camphorata, has emerged as a potential anti-cancer agent. It has been granted Orphan Drug Designation by the U.S. FDA for the treatment of pancreatic cancer. Preclinical and clinical studies are exploring its efficacy in combination with standard chemotherapy, leveraging its unique mechanism of action to enhance anti-tumor effects and potentially overcome drug resistance.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways that are frequently dysregulated in pancreatic cancer:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of cell cycle regulators, G1 arrest, and ultimately, mitochondria-dependent apoptosis.[1][2]
-
Inhibition of Ras/Rho Signaling: Over 90% of pancreatic cancers harbor activating mutations in the KRAS gene.[1] this compound inhibits the activity of farnesyltransferase and geranylgeranyltransferase-I, enzymes essential for the post-translational modification and activation of Ras and Rho GTP-binding proteins.[3] This disruption of Ras signaling can lead to the activation of autophagy and cancer cell death.
By targeting these fundamental cancer-driving pathways, this compound is hypothesized to act synergistically with cytotoxic agents like nab-paclitaxel and gemcitabine.
Caption: this compound's dual inhibitory action on pro-survival pathways.
Clinical Data Summary
A Phase I/II clinical trial (NCT03310632) evaluated the safety and efficacy of this compound in combination with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic pancreatic cancer.
| Clinical Endpoint | This compound + Nab-paclitaxel + Gemcitabine | Nab-paclitaxel + Gemcitabine (Historical Control) | Gemcitabine Alone (Historical Control) |
| Median Overall Survival (mOS) | 14.1 months | 8.5 months | 6.7 months |
| 12-Month Overall Survival Rate | 62.2% | 35% | 22% |
| Median Progression-Free Survival (mPFS) | 5.3 months | Not Directly Compared | Not Directly Compared |
| 6-Month Progression-Free Survival Rate | 40% | Not Directly Compared | Not Directly Compared |
Data from the Phase I/II trial of this compound and historical data from pivotal trials of nab-paclitaxel/gemcitabine.
The combination therapy also demonstrated a manageable safety profile, with a notable decrease in the incidence of hematological adverse events such as neutropenia, thrombocytopenia, and anemia compared to historical data for the standard of care alone.
Preclinical Research Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with nab-paclitaxel and gemcitabine.
In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, nab-paclitaxel, and gemcitabine alone and in combination, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, Nab-paclitaxel, Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol (MTT Assay):
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound, nab-paclitaxel, and gemcitabine. For combination studies, prepare a fixed-ratio dilution series.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or drug combinations. Include wells with untreated cells (vehicle control).
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Combination effects can be analyzed using the Chou-Talalay method to determine a Combination Index (CI), where CI < 1 indicates synergy.
Caption: Workflow for in vitro evaluation of this compound combination.
Western Blot Analysis of Signaling Pathways
Objective: To confirm the mechanism of action of this compound in combination with nab-paclitaxel and gemcitabine by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR and Ras/Rho pathways.
Materials:
-
Treated cell lysates from the in vitro cytotoxicity study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Ras, anti-Rho, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with nab-paclitaxel and gemcitabine in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
This compound (for oral gavage), Nab-paclitaxel and Gemcitabine (for intravenous injection)
-
Calipers
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of pancreatic cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Nab-paclitaxel + Gemcitabine, this compound + Nab-paclitaxel + Gemcitabine).
-
Drug Administration:
-
Administer nab-paclitaxel and gemcitabine intravenously (e.g., weekly).
-
Administer this compound via oral gavage (e.g., daily).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition and final tumor weights between the treatment groups. Analyze survival data if applicable.
Caption: Workflow for in vivo evaluation of this compound combination.
Conclusion
The combination of this compound with nab-paclitaxel and gemcitabine presents a promising therapeutic strategy for pancreatic cancer by targeting multiple key signaling pathways involved in tumor growth and survival. The provided protocols offer a foundation for further preclinical investigation to elucidate the synergistic mechanisms and optimize the therapeutic potential of this combination. The encouraging clinical data warrants continued research and development to translate these findings into improved outcomes for patients with this challenging disease.
References
Troubleshooting & Optimization
Troubleshooting Antroquinonol solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Antroquinonol for in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro assays, the most commonly used solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] this compound, a ubiquinone derivative, is a hydrophobic compound, and DMSO is a powerful solvent for such molecules.[2][3]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues with this compound in DMSO, you can try the following methods to aid dissolution:
-
Vortexing: Mix the solution vigorously.
-
Warming: Gently warm the solution to 37°C.
-
Sonication: Use a bath sonicator to break down any aggregates.[4]
If the compound still does not dissolve, consider preparing a more dilute stock solution.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds dissolved in organic solvents.[5] Here are some strategies to prevent this:
-
Optimize your dilution method: Avoid adding the concentrated DMSO stock solution directly into the full volume of your cell culture medium. Instead, perform a serial dilution. A recommended practice is to first dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media. This gradual change in solvent concentration can help keep the compound in solution.
-
Control the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Utilize serum-containing media: The presence of proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds and prevent precipitation. If you are working with serum-free media, the risk of precipitation is higher.
-
Consider co-solvents: For challenging applications, a co-solvent system can be employed. A mixture of DMSO, PEG300, and Tween-80 in saline has been shown to effectively solubilize this compound.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: To prevent degradation and maintain the activity of this compound, it is crucial to store stock solutions properly. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and solvent systems. As this compound is a ubiquinone derivative, its solubility is highest in solvents with intermediate polarity.
| Solvent/Solvent System | Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.40 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.40 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.40 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, gently warm the tube at 37°C or sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visual Guides
Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
This compound's Proposed Signaling Pathway Inhibition
Caption: this compound's proposed inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Antroquinonol Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing antroquinonol in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in mouse models?
A2: The optimal dosage of this compound is dependent on the specific animal model, cancer type or disease being studied, and the route of administration. However, based on preclinical studies, oral administration dosages have ranged from 30 mg/kg to 75 mg/kg.[1][2] For instance, in non-small cell lung cancer (NSCLC) xenograft models, oral doses of 30 and 60 mg/kg have been reported to suppress tumor growth.[1] In a transgenic mouse model for Alzheimer's disease, daily administration of 34 mg/kg and 75 mg/kg showed beneficial effects.[2] It is crucial to perform a dose-finding study to determine the most effective and tolerable dose for your specific experimental setup.
Q2: What is the recommended route of administration for this compound in vivo?
A2: this compound has been administered both orally (p.o.) and intraperitoneally (i.p.) in preclinical studies.[3] Pharmacokinetic studies in mice have shown that intraperitoneal dosing can result in significantly higher exposure compared to oral administration. The choice of administration route should be guided by the experimental objectives and the formulation of the compound. For studies aiming to model clinical applications in humans, oral administration is often preferred as this compound is being developed as an oral drug.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a lipophilic compound. For oral or intraperitoneal administration in preclinical models, it has been formulated in corn oil. It is recommended to prepare the formulation fresh before each administration to ensure stability and proper suspension of the compound.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer and other diseases. It is known to inhibit the PI3K/Akt/mTOR pathway and Ras/Rho signaling. This is achieved, in part, by inhibiting protein isoprenyl transferases such as farnesyltransferase and geranylgeranyltransferase-I. Additionally, this compound has been reported to activate AMPK and the Nrf2 pathway, and to induce autophagy.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy (No Difference Between Vehicle Control and Treated Group) | The selected tumor model may be resistant to this compound. | Test the sensitivity of your cancer cell line to this compound in vitro before initiating in vivo studies. |
| The administered dose may be sub-therapeutic. | Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and optimal therapeutic dose for your specific model. | |
| Poor bioavailability of the compound. | Consider the route of administration; intraperitoneal injection may lead to higher systemic exposure than oral gavage. Ensure proper formulation to maximize solubility and absorption. | |
| Compound degradation. | Prepare the this compound formulation fresh before each use. Store the stock compound according to the manufacturer's recommendations. | |
| High Animal Mortality or Morbidity (e.g., significant weight loss) | The administered dose exceeds the Maximum Tolerated Dose (MTD). | Conduct a thorough MTD study to identify a safe and tolerable dose. Reduce the dosage and/or the frequency of administration. |
| Vehicle toxicity. | Ensure the vehicle (e.g., corn oil) is well-tolerated by the animal model at the administered volume and frequency. Run a vehicle-only control group. | |
| Off-target effects. | Monitor animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, or grooming). Consider necropsy and histopathological analysis of major organs. | |
| Inconsistent Results Between Experiments | Variability in compound formulation. | Standardize the protocol for preparing the this compound formulation, including sonication time and temperature, to ensure a consistent suspension. |
| Differences in animal handling and experimental procedures. | Ensure all experimental procedures, including tumor implantation, drug administration, and measurements, are performed consistently across all animals and experimental groups. | |
| Biological variability. | Increase the number of animals per group to enhance statistical power and account for individual variations in response. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies
| Animal Model | Disease/Condition | Route of Administration | Dosage | Vehicle | Reference |
| NOD/SCID Mice | Non-Small Cell Lung Cancer (A549 xenograft) | Oral (p.o.) | 30 and 60 mg/kg | Not specified | |
| NSG Mice | Hepatocellular Carcinoma (Hep 3B xenograft) | Intraperitoneal (i.p.) | Not specified (study found inactivity) | Corn Oil | |
| Mice | Pharmacokinetic Study | Oral (p.o.) & Intraperitoneal (i.p.) | 50 mg/kg (single dose) | Corn Oil | |
| 3xTg-AD Mice | Alzheimer's Disease | Not specified (daily for 8 weeks) | 34 mg/kg and 75 mg/kg | Not specified | |
| Sprague Dawley Rats | Toxicity Study | Not specified | Up to 80 mg/kg/day | Not specified | |
| Rats and Dogs | Toxicokinetic Study | Not specified | 10, 30, and 100 mg/kg/day | Not specified |
Table 2: Summary of Pharmacokinetic Parameters of this compound in Mice (50 mg/kg single dose)
| Parameter | Intraperitoneal (i.p.) Dosing | Oral (p.o.) Dosing | Reference |
| Cmax (nM) | 457 ± 45 | 79 ± 52 | |
| Tmax (h) | 4 ± 3 | 2 ± 1 | |
| AUClast (nM·h) | 2290 ± 142 | 266 ± 88 |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture the desired cancer cell line (e.g., A549 for NSCLC) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) of a specific age and gender.
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Preparation and Administration:
-
Prepare a fresh suspension of this compound in a suitable vehicle like corn oil before each administration.
-
Administer the treatment (e.g., daily) via the chosen route (oral gavage or intraperitoneal injection) for the specified duration (e.g., 14 consecutive days).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.
-
Observe the animals for any signs of toxicity or distress.
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: A typical experimental workflow for in vivo efficacy studies.
References
- 1. This compound A: Scalable Synthesis and Preclinical Biology of a Phase 2 Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound administration in animal preclinical studies for Alzheimer's disease (AD): A new avenue for modifying progression of AD pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Oral Bioavailability of Antroquinonol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of Antroquinonol.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral delivery of this compound.
Q1: What are the known challenges to the oral bioavailability of this compound?
A1: this compound, a ubiquinone derivative, faces oral bioavailability challenges primarily due to its physicochemical properties. It is a lipophilic compound with a computed LogP of 5.8, indicating high lipid solubility and consequently low aqueous solubility.[1] This poor water solubility can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Preclinical studies in mice have demonstrated significantly lower systemic exposure after oral administration compared to intraperitoneal administration, suggesting poor absorption from the gastrointestinal tract.[2]
Q2: What is the current understanding of this compound's formulation in clinical trials?
A2: In early-phase clinical trials, this compound has been administered orally as a capsule containing the active compound mixed with corn oil. This suggests a simple lipid-based formulation approach is being used. While this method can aid in the dissolution of lipophilic drugs, it may not be optimal for achieving maximal bioavailability.
Q3: Are there any established advanced formulation strategies specifically for this compound to improve its oral bioavailability?
A3: Currently, there is a lack of publicly available research that details the development and in vivo testing of advanced oral formulations for this compound, such as self-emulsifying drug delivery systems (SEDDS), nanoparticle formulations, or amorphous solid dispersions. However, based on its lipophilic nature and low aqueous solubility, these advanced formulation strategies hold significant promise for enhancing its oral absorption.
Q4: What are the key physicochemical properties of this compound to consider during formulation development?
A4: The following table summarizes the known physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₈O₄ | [1] |
| Molecular Weight | 390.6 g/mol | [1] |
| Computed logP | 5.8 | [1] |
| Solubility | Soluble in DMSO (requires sonication) | |
| In Vivo Vehicle (preclinical) | Corn oil |
II. Troubleshooting Guides for Experimental Work
This section provides structured guidance for troubleshooting common issues encountered during the development of oral formulations for this compound.
Troubleshooting Low In Vivo Exposure with Lipid-Based Formulations
Problem: You have formulated this compound in a simple oil solution (e.g., corn oil, sesame oil) but are observing low and variable plasma concentrations in your animal pharmacokinetic studies.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Dispersion and Emulsification in GI Fluids | 1. Incorporate Surfactants: Add a pharmaceutically acceptable surfactant (e.g., Tween 80, Cremophor EL) to the oil to promote the formation of a fine emulsion upon contact with aqueous media. 2. Develop a Self-Emulsifying Drug Delivery System (SEDDS): Formulate a pre-concentrate of oil, surfactant, and potentially a cosolvent (e.g., Transcutol, PEG 400) that spontaneously forms a micro- or nanoemulsion in the gut. |
| Drug Precipitation in the GI Tract | 1. Increase Surfactant Concentration: A higher surfactant-to-oil ratio can improve the stability of the emulsion and prevent drug precipitation. 2. Add a Polymeric Precipitation Inhibitor: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state of the drug in the GI tract. |
| Limited Lymphatic Uptake | 1. Use Long-Chain Triglycerides: Formulations with long-chain triglycerides (e.g., corn oil, sesame oil) are more likely to be absorbed via the lymphatic system, bypassing first-pass metabolism in the liver. Ensure your formulation is optimized for this pathway if extensive first-pass metabolism is suspected. |
Workflow for Developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Troubleshooting Poor Dissolution from Solid Formulations
Problem: You have developed a solid dosage form of this compound (e.g., powder-in-capsule, tablet) and are observing very slow and incomplete drug release during in vitro dissolution testing.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Crystalline Nature of this compound | 1. Amorphous Solid Dispersion (ASD): Prepare an ASD by dispersing this compound in a polymeric carrier (e.g., PVP, HPMC, Soluplus®). This can be achieved through techniques like spray drying or hot-melt extrusion. The amorphous form has a higher energy state and thus enhanced apparent solubility and dissolution rate. 2. Particle Size Reduction: Micronization or nanocrystallization of this compound can increase the surface area available for dissolution. |
| Poor Wettability | 1. Incorporate a Wetting Agent: Add a surfactant or a hydrophilic polymer to the solid formulation to improve the wetting of the hydrophobic this compound particles. |
| Drug Recrystallization | 1. Polymer Selection for ASD: Choose a polymer that has good miscibility with this compound and a high glass transition temperature (Tg) to prevent recrystallization during storage and dissolution. 2. Moisture Protection: Package the solid dosage form in a way that protects it from moisture, which can act as a plasticizer and induce recrystallization. |
III. Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to improving the oral bioavailability of this compound.
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Studies:
-
A-to-B Transport (Apparent Permeability): A solution of this compound (typically in a concentration range of 1-10 µM) in transport buffer is added to the apical (A) side of the Transwell insert. Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
B-to-A Transport (Efflux): The this compound solution is added to the basolateral side, and samples are collected from the apical side at the same time points.
-
With Efflux Inhibitor: The A-to-B and B-to-A transport studies are repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to assess the involvement of this efflux transporter.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for active efflux.
-
Workflow for Caco-2 Permeability Assay
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are fasted overnight before dosing.
-
Dosing Groups:
-
Group 1 (Intravenous): this compound is administered intravenously (e.g., via the tail vein) at a specific dose (e.g., 5 mg/kg) to determine the absolute bioavailability. The IV formulation is typically a solution in a vehicle like DMSO/PEG/saline.
-
Group 2 (Control Oral): this compound is administered orally by gavage as a suspension or a simple oil solution (e.g., in corn oil) at a higher dose (e.g., 20-50 mg/kg).
-
Group 3+ (Test Oral Formulations): Different oral formulations of this compound (e.g., SEDDS, solid dispersion, nanoparticles) are administered orally at the same dose as the control oral group.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Analysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%): (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
-
Relative Bioavailability (Frel%): (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100
-
IV. Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Understanding this pathway can be important for researchers studying the pharmacodynamics of this compound in conjunction with its pharmacokinetics.
References
Technical Support Center: Antroquinonol Nanoparticle Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antroquinonol nanoparticle formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of formulating this compound nanoparticles.
Issue 1: Low Encapsulation Efficiency (%EE) and Drug Loading (%DL)
Question: My encapsulation efficiency and drug loading for this compound are consistently low. What are the potential causes and how can I improve them?
Answer:
Low encapsulation efficiency is a common challenge when working with hydrophobic drugs like this compound. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Poor affinity of this compound for the nanoparticle core | This compound, being hydrophobic, needs to efficiently partition into the core of the nanoparticle during formation. Insufficient interaction with the core material will lead to its loss in the external phase. | - Optimize Polymer/Lipid Selection: For PLGA nanoparticles, select a polymer with a higher glycolic acid content to increase hydrophobicity. For lipid-based nanoparticles, choose lipids with higher miscibility for this compound. - Introduce a Co-solvent: Adding a small amount of a volatile organic co-solvent in which both this compound and the core material are soluble can improve drug distribution within the nanoparticle matrix during formation.[1] |
| Drug Precipitation During Nanoparticle Formation | Rapid solvent displacement during methods like nanoprecipitation can cause the hydrophobic this compound to precipitate out before it can be encapsulated. | - Optimize Solvent/Antisera Ratio: Adjust the ratio of the organic solvent (dissolving this compound and polymer/lipid) to the aqueous anti-solvent to control the rate of precipitation. - Control Mixing Speed: In emulsion-based methods, optimize the homogenization or sonication speed and time to ensure the formation of a stable emulsion that prevents premature drug precipitation.[2] |
| High Drug Solubility in the External Phase | If the external aqueous phase has some solubilizing capacity for this compound (e.g., due to surfactants), the drug may partition out of the nanoparticles. | - Select Appropriate Surfactant: Use a surfactant with a lower critical micelle concentration (CMC) to minimize the formation of empty micelles that can solubilize the drug in the external phase. - Purification Method: Use dialysis with a suitable molecular weight cutoff or centrifugal ultrafiltration to remove the unencapsulated drug immediately after formulation. |
| Suboptimal Drug-to-Carrier Ratio | An excessively high concentration of this compound relative to the polymer or lipid can lead to saturation of the nanoparticle's loading capacity. | - Perform a Loading Capacity Study: Systematically vary the initial drug-to-carrier ratio to determine the optimal loading capacity of your specific formulation. |
Issue 2: Particle Aggregation and Instability
Question: My this compound nanoparticles are aggregating, leading to a large particle size and high polydispersity index (PDI). How can I improve their stability?
Answer:
Nanoparticle aggregation is a critical issue that can affect bioavailability and therapeutic efficacy. The high surface energy of nanoparticles makes them prone to aggregation to minimize this energy.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Surface Stabilization | The repulsive forces between nanoparticles are not strong enough to overcome the attractive van der Waals forces, leading to aggregation. | - Optimize Stabilizer Concentration: Ensure an adequate concentration of stabilizers like surfactants (e.g., Poloxamers, PVA) or polymers (e.g., PEG) to provide sufficient steric or electrostatic repulsion.[1] - Adjust Zeta Potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be modulated by adjusting the pH of the formulation or using charged polymers like chitosan. |
| Bridging Flocculation | This can occur when the concentration of a polymer stabilizer is too low, causing a single polymer chain to adsorb to multiple nanoparticles, pulling them together. | - Increase Stabilizer Concentration: Ensure the stabilizer concentration is above the critical flocculation concentration. |
| Temperature and Storage Conditions | Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and aggregation. Freeze-thaw cycles can also disrupt nanoparticle stability. | - Optimize Storage Temperature: Store nanoparticle suspensions at 4°C to reduce particle movement. - Use Cryoprotectants: For long-term storage, lyophilize the nanoparticles with cryoprotectants like trehalose or sucrose to prevent aggregation during freezing and drying.[3] |
| High Nanoparticle Concentration | A higher concentration of nanoparticles increases the probability of collisions and subsequent aggregation. | - Formulate at a Lower Concentration: If aggregation is a persistent issue, formulate the nanoparticles at a lower concentration and concentrate them later if necessary, using methods like tangential flow filtration. |
Frequently Asked Questions (FAQs)
1. Why is a nanoparticle formulation necessary for this compound?
This compound has low aqueous solubility, which can lead to poor oral bioavailability and limit its therapeutic efficacy.[4] Nanoparticle formulations can enhance the solubility and dissolution rate of this compound, protect it from degradation in the gastrointestinal tract, and potentially enable targeted delivery to tumor tissues, thereby improving its overall therapeutic index.
2. What are the common types of nanoparticles used for this compound delivery?
Common nanoparticle platforms for hydrophobic drugs like this compound include:
-
Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA), which are biodegradable and have a good safety profile.
-
Lipid-Based Nanoparticles: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are made from biocompatible lipids and are suitable for oral and parenteral delivery.
-
Chitosan-Based Nanoparticles: Chitosan is a natural, biocompatible, and biodegradable polymer that can be used to form nanoparticles, often in combination with other materials like silica.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
3. What are the key characterization techniques for this compound nanoparticles?
Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (Polydispersity Index - PDI), and zeta potential.
-
Electron Microscopy (TEM/SEM): To visualize the morphology and size of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound encapsulated and determine the encapsulation efficiency and drug loading.
-
In Vitro Drug Release Studies: To assess the release profile of this compound from the nanoparticles over time in simulated physiological conditions.
4. How can I improve the in vivo stability and circulation time of my this compound nanoparticles?
To enhance in vivo performance, surface modification with polyethylene glycol (PEG), known as PEGylation, is a common strategy. PEG creates a hydrophilic layer on the nanoparticle surface that reduces opsonization (the process of being marked for clearance by the immune system) and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.
5. What in vitro and in vivo models are suitable for testing this compound nanoparticle efficacy?
-
In Vitro Models:
-
Cell Culture Assays: Using cancer cell lines relevant to this compound's therapeutic targets (e.g., non-small cell lung cancer, pancreatic cancer) to assess cytotoxicity and cellular uptake.
-
3D Spheroid Cultures: These more closely mimic the tumor microenvironment and can provide more predictive data on nanoparticle penetration and efficacy.
-
-
In Vivo Models:
-
Xenograft Models: Implanting human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of the this compound nanoparticle formulation.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the nanoparticle formulation compared to the free drug.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol is adapted from methods used for encapsulating hydrophobic drugs in PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 2 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 4 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm for 5 minutes) or sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 g for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization
This protocol is based on common methods for producing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and stir at high speed for a few minutes to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication for a specific duration (e.g., 5-10 minutes) to reduce the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath while stirring. The lipid will solidify, forming the SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or filtration if necessary.
Quantitative Data Presentation
Table 1: Comparison of Nanoparticle Formulation Parameters for Hydrophobic Drugs
| Formulation Type | Drug | Carrier | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan-Silicate NP | This compound-rich extract | Chitosan, Sodium Silicate | 37.68 ± 5.91 | +4.13 ± 0.49 | 79.29 ± 0.77 | 32.45 ± 0.02 | |
| PLGA NP | Doxorubicin | PLGA | 171 ± 2 | - | 74.3 ± 1.9 | 0.022 ± 0.001 | |
| PLGA NP | Docetaxel | PLGA, Poloxamer 188 | ~200 | ~ -36 | ~60 | - | |
| Solid Lipid NP | Thymoquinone | Chitosan-modified lipid | 135 - 211 | +12.52 | up to 91.78 | - |
Note: Data for different hydrophobic drugs are included for comparative purposes due to the limited availability of published data on diverse this compound nanoparticle formulations.
Visualizations
Caption: this compound's dual inhibitory action on cancer signaling pathways.
Caption: General experimental workflow for this compound nanoparticle formulation.
Caption: Logical troubleshooting workflow for common formulation issues.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Antroquinonol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Antroquinonol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Based on available data, it is recommended to store this compound solutions at low temperatures and protected from light to minimize degradation. Specific recommendations are summarized in the table below.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Pure Form | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| Stock Solution | -80°C | 6 months | [2] |
| Stock Solution | -20°C | 1 month | [2] |
Q2: How should I prepare this compound solutions for in vivo and in vitro experiments?
A2: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. To aid dissolution, especially if precipitation occurs, gentle heating and/or sonication can be employed. Several solvent protocols have been reported to yield clear solutions. For in vitro assays, stock solutions are typically prepared in a high-quality organic solvent such as DMSO.
Q3: What factors can influence the stability of this compound in solution?
A3: While specific data for this compound is limited, based on its chemical structure (a ubiquinone derivative with an anthraquinone-like core), its stability in solution is likely influenced by several factors including:
-
pH: Similar compounds, like anthraquinones, have shown varied stability across different pH levels, with some demonstrating greater stability in acidic conditions and rapid decomposition at basic pH.
-
Temperature: Elevated temperatures are likely to accelerate the degradation of this compound. Studies on related compounds show a significant decrease in stability at temperatures above ambient.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect this compound solutions from light.
-
Oxidation: The ubiquinone-like structure suggests a susceptibility to oxidation. The use of antioxidants or inert atmosphere could potentially enhance stability.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no publicly available data identifying the specific degradation products of this compound. To identify potential degradation products, it is recommended to perform forced degradation studies followed by analysis using a stability-indicating method, such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the this compound solution upon storage.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.
-
Troubleshooting Step: Try gentle warming or sonication to redissolve the compound. For future preparations, consider using a co-solvent system as detailed in the solubility protocols.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Troubleshooting Step: Analyze the precipitate and the supernatant separately using an appropriate analytical method (e.g., HPLC) to check for the presence of new peaks, which would indicate degradation.
-
-
Possible Cause 3: Temperature Effects. If the solution was stored at a low temperature, the solubility of this compound might have decreased.
-
Troubleshooting Step: Allow the solution to equilibrate to room temperature and gently agitate to see if the precipitate redissolves.
-
Issue 2: Loss of biological activity or inconsistent results in experiments.
-
Possible Cause 1: Degradation of this compound. The compound may have degraded over time, leading to a lower effective concentration.
-
Troubleshooting Step: Prepare fresh solutions for each experiment. If using stored solutions, verify the concentration and purity using a validated analytical method before use.
-
-
Possible Cause 2: Adsorption to container surfaces. Similar to other antineoplastic agents, this compound may adsorb to certain types of plastic or glass containers.
-
Troubleshooting Step: Consider using polypropylene or siliconized glass containers to minimize adsorption.
-
-
Possible Cause 3: Incompatibility with other components in the solution.
-
Troubleshooting Step: Evaluate the compatibility of this compound with other excipients or compounds in your formulation.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
-
Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 N HCl (for acid hydrolysis) or 0.1 N NaOH (for base hydrolysis).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified intervals for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in a controlled temperature oven (e.g., 70°C).
-
Also, prepare a solution of this compound and store it at the same elevated temperature.
-
Sample at various time points for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Method Validation:
-
Specificity: Analyze samples from forced degradation studies to ensure that the peaks of the degradation products are well-resolved from the this compound peak.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound in solution.
References
Technical Support Center: Minimizing Off-Target Effects of Antroquinonol
Welcome to the technical support center for Antroquinonol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during in vitro and in vivo experiments. The following information is structured to address common issues and provide practical solutions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is primarily known to inhibit farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I).[1] This action disrupts the post-translational modification of small GTPases like Ras and Rho, which are crucial for various cellular signaling pathways.[1][2] Consequently, downstream signaling, including the PI3K/Akt/mTOR pathway, is inhibited.[1][3]
Q2: What are the potential off-target effects of this compound?
A2: Currently, there is limited publicly available data specifically detailing a comprehensive off-target profile of this compound from broad-panel screenings (e.g., kinase panels). However, like many small molecule inhibitors, it may interact with unintended targets, especially at higher concentrations. Researchers should be aware of its influence on other signaling pathways, such as AMPK activation and modulation of inflammatory responses through NF-κB and Nrf2.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Perform Dose-Response Studies: Use the lowest effective concentration that elicits the desired on-target effect.
-
Use a Secondary Inhibitor: Corroborate findings with a structurally different inhibitor targeting the same pathway.
-
Employ Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target and confirm that the observed phenotype is not due to off-target interactions.
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experimental setup.
Q4: I am observing unexpected toxicity in my cell cultures. Could this be an off-target effect of this compound?
A4: Unexpected cellular toxicity can be a result of off-target effects, especially at high concentrations of the compound. It is recommended to perform a comprehensive dose-response analysis to determine the therapeutic window of this compound in your specific cell line and perform cell viability assays. If toxicity persists even at low concentrations, consider investigating the activation of cellular stress pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
-
Possible Cause: The observed phenotype may be a composite of on-target and off-target effects.
-
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use a different FTase/GGTase-I inhibitor to see if the same phenotype is produced.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein (e.g., FNTB for farnesyltransferase) and observe if the phenotype is recapitulated.
-
Dose-Response Correlation: Ensure the phenotypic effect correlates with the on-target inhibition over a range of this compound concentrations.
-
Issue 2: High Background or Non-Specific Effects in Assays
-
Possible Cause: The concentration of this compound or the vehicle (e.g., DMSO) may be too high.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Titrate down the concentration to the lowest level that produces the desired on-target effect.
-
Vehicle Control Titration: Ensure the final concentration of the vehicle in the assay is not causing non-specific effects (typically below 0.5%).
-
Assay-Specific Controls: Include appropriate positive and negative controls for your specific assay to ensure its validity.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
Disclaimer: The following data is for illustrative purposes to demonstrate how to present selectivity data and is not based on published experimental results for this compound.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| On-Target | ||
| FTase | 50 | 95% |
| GGTase-I | 150 | 80% |
| Potential Off-Targets | ||
| PI3Kα | 800 | 45% |
| mTOR | 1200 | 30% |
| ERK1 | >10000 | <10% |
| JNK2 | >10000 | <10% |
Table 2: Experimental Parameters for this compound in Cell-Based Assays
| Cell Line | Recommended Concentration Range | Vehicle | Reference |
| A549 (NSCLC) | 10-50 µM | DMSO | |
| PANC-1 (Pancreatic) | 5-25 µM | DMSO | |
| HCT15 (Colon) | 34.8 ± 0.07 µM (GI50) | DMSO | |
| LoVo (Colon) | 17.9 ± 0.07 µM (GI50) | DMSO |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for On-Target vs. Off-Target Effects
Objective: To determine the concentration range where this compound exhibits maximal on-target activity with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
On-Target Readout: Measure a specific biomarker for on-target activity (e.g., level of farnesylated proteins via Western blot).
-
Off-Target/Toxicity Readout: Simultaneously, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.
-
Data Analysis: Plot the on-target activity and cell viability against the log of this compound concentration to generate dose-response curves and determine the EC50 (for on-target effect) and CC50 (for cytotoxicity).
Protocol 2: Target Validation using siRNA-mediated Knockdown
Objective: To confirm that the observed biological effect of this compound is due to the inhibition of its intended target.
Methodology:
-
siRNA Design and Transfection:
-
Design or obtain at least two independent siRNAs targeting your protein of interest (e.g., FNTB).
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfect the cells with the siRNAs according to the manufacturer's protocol and incubate for 48-72 hours to achieve target protein knockdown.
-
-
Knockdown Confirmation:
-
Harvest a subset of the cells to confirm knockdown efficiency via qPCR (for mRNA levels) and/or Western blot (for protein levels).
-
-
This compound Treatment:
-
Treat the remaining siRNA-transfected cells with this compound at a predetermined effective concentration and a vehicle control.
-
-
Phenotypic Analysis:
-
Assess the biological phenotype of interest (e.g., cell proliferation, migration).
-
-
Data Interpretation:
-
If the phenotype observed with this compound treatment is mimicked by the target gene knockdown in the absence of the compound, and this compound has no further effect in the knockdown cells, it strongly suggests the effect is on-target.
-
Mandatory Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for validating on-target effects.
References
Technical Support Center: Antroquinonol Preclinical and Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antroquinonol. The information addresses common challenges encountered during the transition from preclinical to clinical research phases.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or Lower Than Expected In Vitro Cytotoxicity
Question: We are not observing the expected cytotoxic effects of this compound on our cancer cell lines, or our IC50 values are significantly higher than previously reported. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound. Some studies have reported minimal in vitro antitumor activity in certain preclinical models.[1][2][3]
-
Recommendation: Ensure you are using a cell line reported to be sensitive to this compound (e.g., certain non-small cell lung cancer (NSCLC), pancreatic, or liver cancer cell lines). If possible, test a panel of cell lines to identify the most responsive models for your research.
-
-
Compound Purity and Formulation: The purity of the this compound sample and the solvent used for reconstitution can significantly impact its activity.
-
Recommendation: Verify the purity of your this compound sample. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Perform a vehicle control to rule out any solvent-induced toxicity.
-
-
Assay Conditions: The specifics of your cytotoxicity assay protocol, such as cell seeding density, incubation time, and the type of assay used (e.g., MTT, SRB), can influence the results.
-
Recommendation: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. A standard incubation time for this compound treatment is 24 to 72 hours. Refer to the detailed experimental protocol for a standard MTT assay below.
-
-
High Micromolar Activity: It is important to note that some studies report this compound's activity in the high micromolar range for certain cell lines, such as the A549 lung cancer cell line.[2][3] This suggests that higher concentrations may be necessary to observe a significant effect in vitro.
Issue 2: Lack of In Vivo Efficacy Despite Promising In Vitro Results
Question: Our in vitro data showed good activity, but we are not seeing significant tumor growth inhibition in our animal xenograft models. What could be the problem?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: this compound's bioavailability may be a limiting factor in vivo. Studies in mice have shown that oral administration results in significantly lower plasma concentrations compared to intraperitoneal injection.
-
Recommendation: Review your dosing regimen and route of administration. Consider conducting a pilot pharmacokinetic study in your animal model to determine the plasma and tumor concentrations of this compound. The formulation of the compound for in vivo use is also critical and may require optimization to improve absorption.
-
-
Metabolism: this compound may be rapidly metabolized in vivo into less active or inactive compounds.
-
Recommendation: Investigate the metabolic stability of this compound in liver microsomes from the animal species you are using. This can provide insights into its rate of metabolism and help in designing a more effective dosing schedule.
-
-
Tumor Microenvironment: The complex interactions within the tumor microenvironment in vivo are not replicated in standard in vitro cell culture. These factors can influence drug efficacy.
-
Recommendation: When possible, use orthotopic xenograft models, which more closely mimic the natural tumor environment.
-
-
Discrepancy in Preclinical Models: It is a noted challenge that some preclinical studies of this compound have shown minimal in vivo antitumor activity, which contrasts with its progression to clinical trials. This highlights the complexity of translating preclinical findings.
-
Recommendation: Carefully select the animal model and tumor cell line for your in vivo studies. Consider using cell lines that have shown a more robust response to this compound in vitro.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
A1: this compound has been shown to exert its anticancer effects through multiple signaling pathways:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth. This compound has been demonstrated to inhibit this pathway, leading to cell cycle arrest and apoptosis.
-
Inhibition of Ras and Rho Signaling: this compound can inhibit the activity of farnesyltransferase and geranylgeranyltransferase-I. These enzymes are key for the activation of Ras and Rho small GTP-binding proteins, which are involved in cell growth, differentiation, and survival.
Q2: What are the key considerations when designing a preclinical study for this compound?
A2: Based on the available data, consider the following:
-
Cell Line Selection: Choose cell lines with demonstrated sensitivity to this compound.
-
In Vivo Model: Select an appropriate animal model and consider the route of administration carefully to optimize drug exposure.
-
Pharmacokinetic Analysis: Incorporate pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.
-
Toxicity Assessment: Although reported to have a low toxicity profile, it is essential to conduct thorough preclinical toxicology studies to determine a safe dose range.
Q3: Are there any known predictive biomarkers for this compound response?
A3: Some clinical trial data suggests that the KRAS mutation status may be a predictive biomarker for response to this compound in non-small cell lung cancer, although more research is needed to confirm this.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | ~25 | |
| HepG2 | Hepatocellular Carcinoma | >10 | |
| PC3 | Prostate Cancer | >10 | |
| HTB-26 | Breast Cancer | 10-50 |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (50 mg/kg) | Intraperitoneal Administration (50 mg/kg) | Reference |
| Cmax (nM) | 79 ± 52 | 457 ± 45 | |
| Tmax (h) | 2 ± 1 | 4 ± 3 | |
| AUClast (nM·h) | 266 ± 88 | 2290 ± 142 |
Table 3: Preclinical Toxicology Profile of this compound
| Study Type | Species | Key Findings | Reference |
| Acute Toxicity | Not Specified | Relatively low toxicity profile. | |
| Genotoxicity | Not Specified | No significant genotoxic effects reported. | |
| LD50 | Not Specified | Data not available in the reviewed literature. | |
| NOAEL | Not Specified | Data not available in the reviewed literature. |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., A549 or a more sensitive cell line) during their exponential growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Drug Treatment:
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is corn oil.
-
Administer this compound at the predetermined dose and schedule (e.g., daily for 14-21 days). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Visualizations
Caption: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Caption: this compound's Inhibition of Ras/Rho Signaling via Prenylation Enzymes.
Caption: Logical Workflow of this compound's Preclinical to Clinical Translation.
References
Adjusting Antroquinonol treatment protocols for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antroquinonol in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help refine experimental designs and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a ubiquinone derivative isolated from the mushroom Antrodia camphorata. Its primary anticancer mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Notably, it targets the PI3K/Akt/mTOR and Ras/Rho signaling pathways.[1][2][3][4] It has also been shown to activate 5'AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and can lead to the inhibition of mTOR.[5]
Q2: How does this compound affect the cell cycle and apoptosis?
A2: this compound treatment typically induces a G1 phase arrest in the cell cycle of cancer cells. This is often followed by the induction of apoptosis (programmed cell death), which has been observed through an increase in the sub-G1 cell population and the activation of caspases. Some studies also suggest that this compound can induce autophagy and senescence in cancer cells.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in DMSO to a desired concentration, for example, 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations for cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the typical concentrations of this compound used in in vitro experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, concentrations ranging from low micromolar to high micromolar have been used. For instance, some studies have used concentrations from 2.5 µM to 80 µM.
Troubleshooting Guide
Q5: I am not observing a significant decrease in cell viability after this compound treatment. What could be the issue?
A5: There are several potential reasons for a lack of response:
-
Cell Line Resistance: Some cell lines are inherently more resistant to this compound. Verify the reported sensitivity of your cell line from the literature if possible.
-
Incorrect Concentration: The concentrations used may be too low. It is crucial to perform a dose-response curve to determine the appropriate concentration range for your specific cell line.
-
Drug Inactivity: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.
-
Treatment Duration: The incubation time may be too short. Consider extending the treatment duration (e.g., 24, 48, 72 hours) to observe a significant effect.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome. High cell density can sometimes mask the cytotoxic effects of a compound.
Q6: My Western blot results for p-Akt/p-mTOR are inconsistent after this compound treatment. What can I do?
A6: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Optimal Treatment Time: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing changes in p-Akt and p-mTOR levels after this compound treatment.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins of interest. Keep samples on ice throughout the lysis and protein quantification process.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-Akt and p-mTOR. It is also good practice to probe for the total protein levels (total Akt and total mTOR) as a loading control and to assess if the treatment affects the overall protein expression.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Q7: The sub-G1 peak in my cell cycle analysis is not prominent after this compound treatment, suggesting low apoptosis. Why might this be?
A7: A small sub-G1 peak could indicate several possibilities:
-
Early Time Point: You might be observing an early event in the cellular response to this compound, such as G1 arrest, which precedes apoptosis. Try a later time point for your analysis.
-
Alternative Cell Death Mechanisms: this compound can also induce other forms of cell death, such as autophagy or senescence, which would not necessarily result in a prominent sub-G1 peak. Consider using assays specific for these mechanisms (e.g., LC3-II staining for autophagy, β-galactosidase staining for senescence).
-
Apoptosis Assay Confirmation: To confirm if apoptosis is occurring, use a complementary method such as Annexin V/Propidium Iodide staining, which can detect early apoptotic events.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~25 - 50 | |
| H441 | Non-Small Cell Lung Cancer | ~25 | |
| H661 | Non-Small Cell Lung Cancer | ~10 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HTB-26 | Breast Cancer | 10 - 50 | |
| C6 | Glioma | Not specified | |
| N18 | Neuroblastoma | Not specified | |
| PANC-1 | Pancreatic Cancer | Not specified | |
| AsPC-1 | Pancreatic Cancer | Not specified |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). It is always recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentration and for the optimal duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, p-Akt, p-mTOR, and their total protein counterparts, as well as a loading control (e.g., GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).
Visualizations
Caption: this compound's inhibitory effects on key signaling pathways.
References
Technical Support Center: Enhancing the Therapeutic Index of Antroquinonol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antroquinonol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic index of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a farnesylated quinone derivative that functions as a protein isoprenyl transferase inhibitor.[1] It targets both farnesyltransferase (FTase) and geranylgeranyltransferase 1 (GGTase-1). This inhibition prevents the post-translational modification of key signaling proteins, including Ras and Rho GTPases, which are crucial for cancer cell proliferation and survival.[1] Downstream, this leads to the disruption of the PI3K/Akt/mTOR signaling pathway, ultimately inducing apoptosis and autophagy in cancer cells.
Q2: What are the known dose-limiting toxicities (DLTs) and the Maximum Tolerated Dose (MTD) of this compound?
A2: In a phase I clinical trial involving patients with metastatic non-small-cell lung cancer (NSCLC), no dose-limiting toxicities were observed with this compound monotherapy at doses up to 600 mg administered daily for four weeks. The most frequently reported treatment-related adverse events were mild-to-moderate gastrointestinal issues, including diarrhea, nausea, and vomiting. However, in a phase I/II study of metastatic pancreatic cancer, where this compound was used in combination with nab-paclitaxel and gemcitabine, the MTD was determined to be 300 mg three times a day (tid).
Q3: How can the therapeutic index of this compound be enhanced?
A3: Enhancing the therapeutic index of this compound involves strategies aimed at either increasing its efficacy at a given dose or decreasing its toxicity. Based on current research, two primary approaches can be considered:
-
Combination Therapy: Utilizing this compound in conjunction with standard-of-care chemotherapeutic agents. This has been shown to improve survival outcomes in metastatic pancreatic cancer. The rationale is that the different mechanisms of action of the combined drugs may lead to synergistic anti-cancer effects, potentially allowing for lower, less toxic doses of each agent.
-
Advanced Drug Delivery Systems: Although specific research on this compound is limited, encapsulating anti-cancer drugs in nanoparticle or liposomal formulations is a well-established strategy to improve their therapeutic index. These delivery systems can enhance drug solubility, prolong circulation time, and facilitate targeted delivery to tumor tissues, thereby increasing efficacy and reducing systemic toxicity.
Troubleshooting Guides
Issue 1: Inconsistent anti-proliferative effects in vitro.
-
Question: My in vitro experiments with this compound show variable results in cancer cell lines. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. For instance, the reported IC50 values range from low nanomolar in Hep 3B cells to high micromolar in A549 cells. It is crucial to perform dose-response curves for each cell line to determine the optimal concentration range.
-
Drug Solubility and Stability: this compound is a lipophilic compound. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) before dilution in cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Factors such as cell density, serum concentration in the medium, and incubation time can all influence the apparent activity of the compound. Standardize these parameters across all experiments.
-
Issue 2: Managing gastrointestinal side effects in animal models.
-
Question: My preclinical in vivo studies are complicated by gastrointestinal toxicity (diarrhea, weight loss). How can I manage this?
-
Answer:
-
Dose Adjustment: Based on clinical data, gastrointestinal side effects are the most common. If significant toxicity is observed, consider a dose reduction or a different dosing schedule (e.g., intermittent dosing).
-
Supportive Care: Provide supportive care to the animals, such as ensuring adequate hydration and nutrition. Anti-diarrheal medication may be considered after consulting with a veterinarian and ensuring it does not interfere with the experimental outcomes.
-
Combination Therapy Assessment: If using this compound in combination with other agents, be aware of overlapping toxicity profiles. It may be necessary to reduce the dose of one or both agents to mitigate severe side effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MDA-MB-231 | Breast | 2.6 ± 0.05 |
| HepG2 | Hepatocellular | 4.3 ± 0.03 |
| LNCaP | Prostate | 6.1 ± 0.07 |
| Hep 3B | Hepatocellular | 0.13 ± 0.02 |
| A549 | Lung | ~25 |
Data extracted from a synthesis and preclinical biology study. Note that a re-examination in the same study with a synthetic version of this compound showed higher IC50 values.
Table 2: Clinical Efficacy of this compound in Combination Therapy for Metastatic Pancreatic Cancer
| Endpoint | This compound + Gem/Nab-P |
| Median Progression-Free Survival (PFS) | 5.3 months (95% CI: 3.7–7.5) |
| 6-month PFS Rate | 40% (95% CI: 21%–57%) |
| Median Overall Survival (OS) | 12.6 months (95% CI: 8.8–15.8) |
| 12-month OS Rate | 59.9% (95% CI: 37.8%–76.4%) |
Data from a Phase I/II study in patients with metastatic pancreatic cancer.
Table 3: Pharmacokinetic Parameters of this compound in Metastatic NSCLC Patients
| Dose | Tmax (single dose, hours) | Tmax (multiple doses, hours) | Mean Elimination Half-life (hours) |
| 50-600 mg | 1.00 - 3.70 | 1.92 - 4.05 | 1.30 - 4.33 |
Data from a Phase I study in patients with metastatic non-small-cell lung cancer.
Experimental Protocols
1. In Vitro Anti-Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., Hep 3B) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound for oral gavage (e.g., suspended in corn oil). Administer the drug daily at the desired dose (e.g., 30 or 60 mg/kg). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
-
Visualizations
Caption: this compound's mechanism of action via inhibition of the Ras/Rho/PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for developing and evaluating a novel this compound nanoparticle formulation.
References
Validation & Comparative
Antroquinonol: A Comparative Analysis Against Standard Chemotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Antroquinonol, an investigational anti-cancer agent, with standard-of-care chemotherapy in non-small cell lung cancer (NSCLC) and pancreatic cancer. The information is compiled from preclinical studies and clinical trial data to support further research and development.
Preclinical Efficacy: In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects across a range of cancer cell lines in preclinical studies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound and standard chemotherapy agents in various cancer cell lines. While direct head-to-head comparisons in single studies are limited, the available data provides a basis for preliminary assessment.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Non-Small Cell Lung Cancer | A549 | 25 | [1] |
| This compound | Pancreatic Cancer | PANC-1 | Data not specified | [2] |
| This compound | Pancreatic Cancer | AsPC-1 | Data not specified | [2] |
| Docetaxel | Non-Small Cell Lung Cancer | H460 | 1.41 (in 2D culture) | |
| Docetaxel | Non-Small Cell Lung Cancer | A549 | 1.94 (in 2D culture) | |
| Gemcitabine | Pancreatic Cancer | AsPC-1 | ~0.05 (as ng/mL) | |
| Gemcitabine | Pancreatic Cancer | BxPC-3 | ~0.24 (as ng/mL) | |
| Gemcitabine | Pancreatic Cancer | MiaPaca-2 | ~3.75 (as ng/mL) |
Note: IC50 values can vary significantly based on experimental conditions such as cell culture medium, exposure time, and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.
Clinical Efficacy: A Comparative Overview
Clinical trials have evaluated the efficacy of this compound as a monotherapy in heavily pretreated NSCLC patients and in combination with standard chemotherapy for metastatic pancreatic cancer.
Non-Small Cell Lung Cancer (NSCLC)
A Phase II multicenter study (NCT02047344) evaluated this compound monotherapy in patients with Stage IV non-squamous NSCLC who had failed at least two prior lines of anti-cancer therapy. The results are compared with historical data for standard second-line chemotherapy.
| Treatment | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| This compound (600mg/day) | Stage IV non-squamous NSCLC (≥2 prior therapies) | 47.3 weeks (for patients with >2 prior therapies) | 11.9 weeks (for patients with >2 prior therapies) | Not Reported | 72.7% (for patients with >2 prior therapies) | |
| Docetaxel | Advanced NSCLC (failed first-line platinum-based therapy) | 10.9 - 12.0 months | 1.6 - 4.4 months | 9.3% - 32.5% | 53.5% - 87.5% | [3] |
Pancreatic Cancer
A Phase I/II clinical trial (NCT03310632) assessed the efficacy of this compound in combination with the standard-of-care regimen of nab-paclitaxel and gemcitabine for the first-line treatment of metastatic pancreatic cancer.
| Treatment Arm | Median Overall Survival (OS) | 6-Month OS Rate | 12-Month OS Rate | Median Progression-Free Survival (PFS) | Reference |
| This compound + Nab-paclitaxel + Gemcitabine | 14.1 months | 85.5% | 62.2% | 5.3 months | [4] |
| Nab-paclitaxel + Gemcitabine (Standard of Care) | 8.5 months | 67% | 35% | Not directly compared in this study | |
| Gemcitabine alone | 6.7 months | 55% | 22% | Not directly compared in this study |
Mechanisms of Action: Signaling Pathways
This compound and standard chemotherapy agents exert their anti-cancer effects through distinct molecular mechanisms.
This compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
References
- 1. This compound inhibits NSCLC proliferation by altering PI3K/mTOR proteins and miRNA expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anlotinib plus docetaxel vs. docetaxel alone for advanced non-small-cell lung cancer patients who failed first-line treatment: A multicenter, randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO GI 2024: Golden Biotech's this compound Shows Significantly Prolonged Survival in Untreated Metastatic Pancreatic Cancer Patients (Yahoo Finance)_最新消息 | 新藥研發 [goldenbiotech.com]
A Head-to-Head Comparison of Antroquinonol and Rapamycin on mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) signaling pathway is a pivotal regulator of cell growth, proliferation, and metabolism, making it a prime target in cancer therapy. This guide provides a detailed, data-supported comparison of two prominent mTOR inhibitors: the well-established immunosuppressant and anticancer agent, rapamycin, and the novel ubiquinone derivative, Antroquinonol.
Mechanism of Action: Two Distinct Approaches to mTOR Inhibition
This compound and rapamycin inhibit the mTOR pathway through fundamentally different mechanisms. Rapamycin is a direct, allosteric inhibitor of mTOR Complex 1 (mTORC1), while this compound's effects are upstream and indirect, primarily mediated through the activation of AMP-activated protein kinase (AMPK).
Rapamycin: This macrolide antibiotic forms a complex with the intracellular protein FKBP12.[1] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[2] This action disrupts the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and arrests the cell cycle.[3] While highly effective against mTORC1, rapamycin's direct inhibitory effect on mTOR Complex 2 (mTORC2) is significantly less potent and often requires prolonged exposure.[4]
This compound: Isolated from the medicinal mushroom Antrodia camphorata, this compound exerts its inhibitory effect on mTOR signaling through an indirect mechanism. Evidence suggests that this compound activates AMPK, a key cellular energy sensor.[5] Activated AMPK then promotes the assembly of the tuberous sclerosis complex (TSC) 1 and 2 (TSC1/TSC2). The TSC1/TSC2 complex, in turn, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb, converting it to its inactive GDP-bound state. Since Rheb-GTP is a critical activator of mTORC1, its inactivation by the this compound-induced pathway leads to the downregulation of mTORC1 activity. Some studies also indicate that this compound can decrease the levels of PI3K and mTOR proteins.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and rapamycin on mTOR signaling and cell proliferation. Direct comparative IC50 values for mTOR inhibition by this compound are not widely reported in the literature; however, its potent anticancer effects in various cell lines have been documented.
| Parameter | This compound | Rapamycin | References |
| Target | Indirectly inhibits mTORC1 via AMPK activation and TSC1/TSC2 assembly. May also reduce PI3K and mTOR protein levels. | Directly and allosterically inhibits mTORC1 by forming a complex with FKBP12. | |
| IC50 (mTOR Inhibition) | Not explicitly reported. | ~0.1 nM (in HEK293 cells for endogenous mTOR activity) | |
| IC50 (Cell Proliferation) | Potency varies by cell line. Rank order of potency in hepatocellular carcinoma (HCC) cells: HepG2 > HepG2.2.15 > Mahlavu > PLC/PRF/5 > SK-Hep1 > Hep3B. | Varies significantly by cell line: 2 nM (T98G glioblastoma), 1 µM (U87-MG glioblastoma), >25 µM (U373-MG glioblastoma). | |
| Effect on Downstream Targets | Inhibits phosphorylation of mTOR (Ser2448), p70S6K (Thr421/Ser424, Thr389), and 4E-BP1 (Thr37/46, Thr70). | Inhibits phosphorylation of p70S6K and 4E-BP1. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the distinct mechanisms of these two inhibitors and a typical experimental approach for their comparison, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting mTOR for Anti-Aging and Anti-Cancer Therapy [mdpi.com]
- 5. This compound displays anticancer potential against human hepatocellular carcinoma cells: a crucial role of AMPK and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Antroquinonol's Anti-Cancer Efficacy
For Immediate Release
Tamsui, New Taipei City – A comprehensive review of available preclinical data on the anti-cancer effects of synthetic versus natural Antroquinonol reveals comparable in vitro activities but raises questions about the in vivo efficacy of the synthetic counterpart. This guide synthesizes findings from multiple studies to offer a clear comparison for researchers, scientists, and drug development professionals.
This compound, a ubiquinone derivative originally isolated from the mushroom Antrodia camphorata, has garnered significant interest for its potential as a therapeutic agent in oncology.[1] As the compound progresses through clinical trials for various cancers, including non-small cell lung cancer and pancreatic cancer, understanding the bioequivalence of its natural and synthetically produced forms is paramount.[2][3]
In Vitro Cytotoxicity: A Head-to-Head Comparison
Multiple studies have evaluated the half-maximal inhibitory concentration (IC50) of both natural and synthetic this compound across a range of cancer cell lines. The data, summarized in the table below, indicates that both forms of this compound exhibit anti-proliferative effects in the low micromolar to nanomolar range.
| Cell Line | Cancer Type | Natural this compound IC50 (µM) | Synthetic this compound IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Carcinoma | 25 | Not explicitly stated, but noted as high micromolar | [2] |
| Hep 3B | Hepatocellular Carcinoma | Low nanomolar | Not explicitly stated, but in vivo study conducted | [2] |
| MDA-MB-231 | Breast Cancer | Low micromolar | Not explicitly stated | |
| HepG2 | Hepatocellular Carcinoma | Low micromolar | Not explicitly stated | |
| LNCaP | Prostate Cancer | Low micromolar | Not explicitly stated |
Note: Direct side-by-side IC50 values from a single study are limited. The data is compiled from reports that have tested either the natural or synthetic form.
One study that synthesized this compound did report on its in vitro activity, noting that the reported IC50 value for the natural product in the A549 lung tumor cell line is 25 µM. Their research with synthetic this compound suggested that the activity of the parent compound against this cell line is in the high micromolar range.
In Vivo Efficacy: A Point of Divergence
While in vitro data suggests a degree of similarity, in vivo studies present a more complex picture. A key study highlighted that information submitted to the FDA for Phase I trials indicated that natural this compound consistently showed tumor growth suppression in NOD/SCID mice with A549 subcutaneous xenografts after two weeks of oral treatment at 30 and 60 mg/kg. The same study also referenced reports of the natural product's in vivo activity in a Hep 3B tumor model.
However, a synthesis-enabled biological re-examination of this compound revealed minimal in vivo antitumor activity for the synthetic version in preclinical models. This suggests that further investigation is needed to understand the potential discrepancies in the in vivo bioactivity between the two forms.
Mechanism of Action: Targeting Key Cancer Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The primary mechanism involves the inhibition of protein prenylation by targeting farnesyltransferase (FTase) and geranylgeranyltransferase 1 (GGTase-1). This leads to the downstream inhibition of Ras and Rho GTP-binding proteins, which are crucial for cancer cell proliferation and survival.
Furthermore, this compound has been shown to impact the PI3K/Akt/mTOR and AMPK signaling pathways. By inhibiting the PI3K/Akt/mTOR pathway, this compound can induce G1 cell cycle arrest and apoptosis. Concurrently, it can activate the AMPK pathway, a key sensor of cellular energy status, which can also lead to the inhibition of the mTOR pathway and subsequent anti-proliferative effects.
Below are diagrams illustrating these key signaling pathways and a general workflow for assessing the anti-cancer effects of this compound.
Caption: this compound inhibits FTase and GGTase-1, preventing Ras/Rho activation.
Caption: this compound modulates the PI3K/Akt/mTOR and AMPK signaling pathways.
Caption: General experimental workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of either synthetic or natural this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Study
-
Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, synthetic this compound, and natural this compound. Administer the compounds orally at specified doses and schedules.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity.
Conclusion
The available data indicates that both synthetic and natural this compound possess comparable in vitro anti-cancer activity. However, the conflicting reports on the in vivo efficacy of synthetic this compound warrant further investigation to establish its bioequivalence to the natural compound. For researchers and drug developers, it is crucial to consider these differences and to conduct head-to-head comparative studies to fully validate the therapeutic potential of synthetic this compound.
References
- 1. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A: Scalable Synthesis and Preclinical Biology of a Phase 2 Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
Antroquinonol: A Favorable Safety Profile in the Kinase Inhibitor Landscape
For Immediate Release
A comprehensive analysis of clinical trial data reveals that antroquinonol, a novel small molecule kinase inhibitor, demonstrates a promising safety profile with a lower incidence of severe adverse events compared to several established kinase inhibitors. This comparison, aimed at researchers, scientists, and drug development professionals, provides a detailed overview of this compound's tolerability in the context of current cancer therapies.
This compound, derived from the mycelium of Antrodia cinnamomea, has shown potential in treating various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer. Its unique mechanism of action, which involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, appears to translate to a more manageable side-effect profile for patients.
Comparative Safety Analysis: this compound vs. Other Kinase Inhibitors
Clinical trial data for this compound indicates a mild toxicity profile, with the most common treatment-related adverse events being gastrointestinal in nature, such as diarrhea, nausea, and vomiting.[1][2] Notably, in a Phase I/II study for metastatic pancreatic cancer, this compound in combination with standard chemotherapy was associated with a reduction in both hematological and non-hematological adverse events compared to the standard of care alone.[3][4]
For a direct comparison, the following table summarizes the incidence of common adverse events (all grades) reported in clinical trials for this compound and other widely used kinase inhibitors. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in patient populations, disease stages, and trial designs.
| Adverse Event | This compound (NSCLC, Phase I) | Erlotinib (NSCLC) | Sunitinib (mRCC) | Sorafenib (HCC) | Imatinib (CML) |
| Diarrhea | Common | 71% | 45% | 39-58% | Common |
| Rash/Skin Toxicity | Not prominently reported | 71% | 81% (skin rash) | Common (Hand-foot skin reaction) | Common |
| Fatigue | Not prominently reported | Common | 52% | Common | Common |
| Nausea | Common | Common | Common | Common | Common |
| Vomiting | Common | Common | Common | Common | Common |
| Hypertension | Not prominently reported | - | Common | 5-47% | - |
| Neutropenia | Reduced incidence in combo therapy | - | >33% | - | - |
| Thrombocytopenia | Reduced incidence in combo therapy | - | >33% | - | 21.17% |
| Anemia | Reduced incidence in combo therapy | - | >33% | - | 5.52% |
Data for comparator drugs sourced from various clinical trials and meta-analyses.[5]
Understanding the Mechanisms: Signaling Pathways in Focus
The therapeutic effects and toxicity profiles of kinase inhibitors are intrinsically linked to the signaling pathways they modulate. Many kinase inhibitors target pathways essential for both cancer cell and normal cell function, leading to on-target and off-target toxicities.
Figure 1: A simplified diagram of common signaling pathways targeted by kinase inhibitors.
This compound's mechanism appears to differ from many traditional tyrosine kinase inhibitors, potentially contributing to its distinct safety profile. It has been shown to inhibit protein prenylation, affecting RAS and Rho signaling, which are critical in many cancers.
Rigorous Safety Assessment: Key Experimental Protocols
The safety of any new kinase inhibitor is evaluated through a battery of preclinical and clinical studies. Below are summaries of key experimental protocols used to assess the safety profile of compounds like this compound.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a drug that is toxic to cells.
Methodology:
-
Cell Culture: Human cell lines (e.g., cancer cell lines like A549, HepG2, and a non-malignant cell line like MDCK) are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the kinase inhibitor (e.g., 0.01–100 μM) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, or a luminescence-based assay. The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration required to inhibit cell growth by 50%.
Figure 2: Workflow for a typical in-vitro cytotoxicity assay.
Ames Test for Mutagenicity
This assay assesses the mutagenic potential of a compound.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacteria are exposed to the test compound, with and without a liver extract (S9 fraction) to simulate metabolic activation.
-
Plating: The treated bacteria are plated on a histidine-free medium.
-
Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (bacteria that have mutated to regain the ability to produce histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
hERG Assay for Cardiotoxicity
This assay evaluates the potential for a compound to cause cardiac arrhythmias.
Methodology:
-
Cell Line: A cell line stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel is used.
-
Electrophysiology: Patch-clamp electrophysiology is the gold standard to directly measure the effect of the compound on the hERG channel currents.
-
Fluorescence-Based Assays: Higher-throughput methods using fluorescent indicators of ion flux (e.g., thallium) are also employed for screening.
-
Data Analysis: The concentration of the compound that inhibits the hERG channel activity by 50% (IC50) is determined. A low IC50 value indicates a higher risk of cardiotoxicity.
Conclusion
The available data suggests that this compound possesses a favorable safety profile compared to many currently marketed kinase inhibitors, with a lower incidence of severe hematological and other common toxicities. Its distinct mechanism of action may be a key contributor to its tolerability. As this compound progresses through further clinical development, a more comprehensive understanding of its long-term safety and its comparative efficacy will emerge, potentially positioning it as a valuable new option in the oncologist's armamentarium.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sutent.pfizerpro.com [sutent.pfizerpro.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib in advanced non-small cell lung cancer: efficacy and safety findings of the global phase IV Tarceva Lung Cancer Survival Treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
Antroquinonol: A Comparative Analysis of its Anticancer Efficacy Across Various Malignancies
Antroquinonol, a novel small molecule isolated from the mycelium of Antrodia cinnamomea, has demonstrated significant potential as an anticancer agent across a spectrum of malignancies. This guide provides a comparative overview of its efficacy in non-small cell lung cancer (NSCLC), pancreatic cancer, hepatocellular carcinoma, breast cancer, and prostate cancer, supported by preclinical and clinical data.
In Vitro Cytotoxicity: A Comparative Look
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, of this compound has been evaluated in various cancer cell lines. While direct comparative studies under identical conditions are limited, the available data indicates a broad range of activity.
In non-small cell lung cancer, this compound has an EC50 of 25 µM in H661, H441, and A549 cell lines. One study reported an IC50 value of 6.7 µM for the A549 cell line. For hepatocellular carcinoma, a rank order of potency has been established as HepG2 > HepG2.2.15 > Mahlavu > PLC/PRF/5 > SK-Hep1 > Hep3B, indicating that the HepG2 cell line is the most sensitive to this compound. In pancreatic cancer, this compound induces a concentration-dependent inhibition of cell proliferation in PANC-1 and AsPC-1 cells. Furthermore, reports have indicated low micromolar activity against the MDA-MB-231 breast cancer cell line and the LNCaP prostate cancer cell line, suggesting its potential in these cancers as well.
Table 1: Comparative In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50/EC50 (µM) |
| Non-Small Cell Lung Cancer | A549 | 6.7 / 25 |
| Non-Small Cell Lung Cancer | H441 | 25 |
| Non-Small Cell Lung Cancer | H661 | 25 |
| Pancreatic Cancer | PANC-1 | Concentration-dependent inhibition |
| Pancreatic Cancer | AsPC-1 | Concentration-dependent inhibition |
| Hepatocellular Carcinoma | HepG2 | Most sensitive among tested HCC lines |
| Breast Cancer | MDA-MB-231 | Reported low micromolar activity |
| Prostate Cancer | LNCaP | Reported low micromolar activity |
In Vivo Antitumor Activity: Xenograft Studies
Preclinical studies using animal models have provided further evidence of this compound's antitumor effects.
In a non-small cell lung cancer model using A549 xenografts in NOD/SCID mice, oral administration of this compound at doses of 30 and 60 mg/kg resulted in consistent tumor growth suppression after two weeks.
For hepatocellular carcinoma, a study using a Hep 3B tumor xenograft model in female NSG mice reported that this compound was inactive, showing less than 70% tumor growth inhibition (TGI) when administered daily via intraperitoneal injection for 14 consecutive days. This is in contrast to other reports suggesting its efficacy.
In the context of prostate cancer, a derivative of this compound, 4-acetylthis compound B (4AAQB), demonstrated a decrease in the growth of PC3 cancer xenografts in mice.
A phase I/II clinical trial investigating this compound in combination with standard-of-care chemotherapy (nab-paclitaxel and gemcitabine) for first-line treatment of metastatic pancreatic cancer has shown promising results. The median overall survival (mOS) was reported to be 12.6 months.[1] In a later update from this trial, the mOS was 14.1 months, a significant improvement compared to the 8.5 months observed with standard chemotherapy alone.[2]
Table 2: Comparative In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line (Xenograft Model) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Non-Small Cell Lung Cancer | A549 | NOD/SCID mice | 30 and 60 mg/kg (oral) | Consistent tumor growth suppression |
| Hepatocellular Carcinoma | Hep 3B | Female NSG mice | Daily (ip) for 14 days | <70% TGI (inactive in this study) |
| Prostate Cancer | PC3 | Mice | Not specified | Decrease in tumor growth (with 4-acetylthis compound B) |
| Metastatic Pancreatic Cancer | N/A (Clinical Trial) | Human | Combination with nab-paclitaxel + gemcitabine | Median Overall Survival of 12.6 - 14.1 months |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways. A primary mechanism involves the inhibition of protein isoprenyltransferase activity, which in turn blocks Ras and Rho signaling pathways.[3] This disruption leads to the activation of autophagy and subsequent cell death in cancer cells.[3]
Furthermore, this compound has been shown to interfere with the PI3K/Akt/mTOR pathway.[4] This pathway is crucial for cell proliferation, survival, and metabolism. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis. Specifically, in pancreatic cancer cells, it causes a G1 arrest of the cell cycle, leading to mitochondria-dependent apoptosis. In hepatocellular carcinoma, its anticancer activity is linked to the activation of AMPK and inhibition of the mTOR pathway.
The diagram below illustrates the proposed signaling pathway of this compound in cancer cells.
Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Workflow for determining cell viability using the MTT assay.
In Vivo Xenograft Study
The antitumor efficacy of this compound in vivo is commonly evaluated using xenograft models in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., A549, PANC-1, HepG2) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound at specified doses and schedules (e.g., daily oral gavage). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
General workflow for an in vivo xenograft study.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Acetylthis compound B Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [scholarworks.umass.edu]
Evaluating the Synergistic Potential of Antroquinonol with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antroquinonol, a ubiquinone derivative isolated from the mycelium of the mushroom Antrodia camphorata, has garnered significant interest for its potential anti-cancer properties. It is currently being investigated in clinical trials for various malignancies, including non-small cell lung cancer (NSCLC) and pancreatic cancer, primarily in combination with chemotherapy.[1][2][3][4][5] While its mechanisms of action, including the inhibition of the PI3K/mTOR and Ras signaling pathways, are subjects of ongoing research, its potential synergy with immunotherapy remains a critical area for exploration. This guide provides a comprehensive overview of the current understanding of this compound and evaluates its potential for synergistic application with immunotherapy, highlighting the existing data, outlining key signaling pathways, and proposing experimental designs to investigate this promising combination.
It is important to note that direct preclinical or clinical data on the synergistic effects of this compound combined with immunotherapy is limited. However, by examining its known immunomodulatory properties and its impact on cancer signaling pathways, we can extrapolate its potential and identify key areas for future research.
Part 1: this compound - Mechanisms of Action and Preclinical/Clinical Data
This compound has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines. Its primary mechanism is believed to involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Signaling Pathways Affected by this compound
This compound's anti-cancer effects are attributed to its ability to modulate several critical intracellular signaling pathways. The diagram below illustrates the key pathways targeted by this compound.
Caption: Key signaling pathways targeted by this compound.
Preclinical and Clinical Data Summary
The following tables summarize the available data on this compound's efficacy, primarily from studies where it was used as a monotherapy or in combination with chemotherapy.
Table 1: this compound Monotherapy in NSCLC
| Parameter | Result | Study Population |
| Median PFS (2 prior chemotherapies) | 22.9 weeks | 7 patients with stage IV NSCLC |
| Median PFS (>2 prior chemotherapies) | 11.9 weeks | 11 patients with stage IV NSCLC |
| 1-year PFS | 11.4% | 18 patients with stage IV NSCLC |
| Median OS (>2 prior chemotherapies) | 47.3 weeks | 11 patients with stage IV NSCLC |
| 1-year OS | 39.3% | 11 patients with stage IV NSCLC |
| Disease Control Rate | 72.7% | 11 patients with stage IV NSCLC |
| Data from a Phase II multicenter study. |
Table 2: this compound in Combination with Chemotherapy for Pancreatic Cancer
| Treatment Arm | Median Overall Survival (mOS) | 6-Month OS Rate | 12-Month OS Rate |
| This compound + nab-paclitaxel + gemcitabine | 14.1 months | 85.5% | 62.2% |
| nab-paclitaxel + gemcitabine (historical control) | 8.5 months | 67% | 35% |
| gemcitabine alone (historical control) | 6.7 months | 55% | 22% |
| Data from a Phase II clinical trial. |
Part 2: Evaluating the Synergistic Potential with Immunotherapy
The tumor microenvironment (TME) plays a crucial role in the efficacy of immunotherapy. A key question is whether this compound can modulate the TME to be more favorable for an anti-tumor immune response.
Immunomodulatory Effects of this compound
Research indicates that this compound possesses anti-inflammatory properties and can modulate the expression of inflammatory mediators such as IL-6 and IFN-γ. However, one study has reported a potentially concerning finding: this compound was shown to have an immunosuppressive effect on CD8+ T cells, inhibiting their proliferation and activation. This is a critical consideration, as CD8+ T cells are the primary effectors of anti-tumor immunity elicited by immune checkpoint inhibitors. This finding underscores the necessity for dedicated studies to elucidate the net effect of this compound on the immune system within the context of cancer.
Proposed Experimental Workflow for Evaluating Synergy
To rigorously assess the synergistic potential of this compound with immunotherapy, a systematic preclinical investigation is required. The following diagram outlines a proposed experimental workflow.
Caption: Proposed experimental workflow to test synergy.
Part 3: Detailed Experimental Protocols
To facilitate research in this area, the following section provides a detailed, hypothetical experimental protocol based on the workflow outlined above.
In Vitro Assessment of this compound's Effect on PD-L1 Expression and T-cell Function
Objective: To determine if this compound modulates PD-L1 expression on cancer cells and affects T-cell-mediated cytotoxicity.
Cell Lines:
-
Murine colon adenocarcinoma cells (MC38)
-
Murine melanoma cells (B16-F10)
-
Both cell lines are known to respond to anti-PD-1 therapy in vivo.
Methods:
-
PD-L1 Expression:
-
Culture MC38 and B16-F10 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 and 48 hours. Include a positive control of IFN-γ (10 ng/mL) to induce PD-L1 expression.
-
Harvest cells and analyze PD-L1 surface expression using flow cytometry with a fluorescently labeled anti-PD-L1 antibody.
-
Perform Western blot analysis on cell lysates to quantify total PD-L1 protein levels.
-
-
T-cell Co-culture Assay:
-
Isolate splenocytes from a healthy C57BL/6 mouse and activate T cells with anti-CD3 and anti-CD28 antibodies for 48 hours.
-
Pre-treat MC38 or B16-F10 cells with this compound for 24 hours.
-
Co-culture the activated T cells with the pre-treated cancer cells at an effector-to-target ratio of 10:1 for 24 hours.
-
Measure cancer cell viability using a standard assay (e.g., MTT or crystal violet).
-
Analyze T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) in the co-culture supernatant by flow cytometry and ELISA, respectively.
-
In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the in vivo synergistic anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
Methods:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 MC38 cells into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 50-100 mm³).
-
-
Treatment Groups (n=10 mice per group):
-
Group 1: Vehicle control (oral gavage and intraperitoneal injection of isotype control antibody).
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days).
-
Group 4: this compound + Anti-PD-1 antibody (combination of the above treatments).
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors.
-
-
Tumor Microenvironment Analysis:
-
Dissociate a portion of the tumor tissue into a single-cell suspension.
-
Perform flow cytometry to analyze the infiltration of immune cells, including CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Fix and embed the remaining tumor tissue for immunohistochemistry (IHC) to visualize the spatial distribution of immune cells within the tumor.
-
Conclusion and Future Directions
The potential of this compound as a synergistic partner for immunotherapy presents an exciting frontier in cancer therapy. While its established mechanisms of action on key cancer signaling pathways are promising, its immunomodulatory effects require thorough investigation. The finding of potential CD8+ T cell suppression highlights a critical area that must be addressed to determine the viability of this combination.
The proposed experimental protocols provide a roadmap for researchers to systematically evaluate the synergistic potential of this compound and immunotherapy. Future studies should focus on elucidating the precise impact of this compound on the tumor microenvironment, including its effects on a wide range of immune cell subsets and the expression of various immune checkpoint molecules. A deeper understanding of these interactions will be crucial in determining whether this compound can be effectively integrated into the immunotherapy armamentarium to improve patient outcomes. The data generated from such studies will be invaluable for the rational design of future clinical trials investigating this combination.
References
- 1. This compound for Metastatic Pancreatic Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. This compound A: Scalable Synthesis and Preclinical Biology of a Phase 2 Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of this compound in combination with nab-paclitaxel and gemcitabine for patients with metastatic pancreatic cancer. - ASCO [asco.org]
- 4. A phase I multicenter study of this compound in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO GI 2024: Golden Biotech's this compound Shows Significantly Prolonged Survival in Untreated Metastatic Pancreatic Cancer Patients (Yahoo Finance)_最新消息 | 新藥研發 [goldenbiotech.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Antroquinonol
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Antroquinonol, a ubiquinone derivative with potential antineoplastic properties, requires meticulous handling and disposal to mitigate risks and ensure environmental protection.[1][2][3][4] Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible research.
This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established best practices for managing cytotoxic and investigational pharmaceutical waste.
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound are to be considered potentially contaminated and must be managed as hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), laboratory ware, and cleaning materials. The primary goal is to prevent exposure to personnel and the release of the active pharmaceutical ingredient into the environment.[5]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical. Use designated, clearly labeled, and puncture-proof containers for all this compound-contaminated materials.
| Waste Category | Description | Container Type | Disposal Method |
| Bulk Hazardous Waste | Unused or expired this compound, stock solutions, grossly contaminated items, and any syringe containing more than a trace amount (e.g., >0.1 ml). | Black Bulk Waste Container | Hazardous Waste Incineration |
| Trace Contaminated Waste | "Empty" vials, syringes with no visible drug, used PPE (gloves, gowns), contaminated labware (pipette tips, culture plates), and cleaning materials. | Yellow Sharps or Trace Waste Container | Regulated Medical Waste Incineration |
| Contaminated Sharps | Needles, syringes (even if empty), and scalpels used in procedures involving this compound. | Yellow Sharps Container | Medical Waste Incineration |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, don the appropriate PPE to prevent dermal and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy-rated gloves. | Provides maximum protection against chemical permeation. |
| Gown | Disposable, solid-front protective gown. | Prevents contamination of personal clothing. |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Necessary when handling powders outside of a containment hood. |
2. Waste Segregation and Collection:
-
At the Point of Generation: Immediately place any item that has come into contact with this compound into the correct waste container as detailed in the table above.
-
Bulk Waste: For unused this compound or solutions, dispose of the material in a designated black bulk hazardous waste container. Do not dispose of these down the drain.
-
Trace Waste: Place all contaminated disposables, such as gloves, absorbent pads, and empty vials, into the yellow trace waste container.
-
Sharps: Immediately place all used needles and syringes directly into a yellow chemotherapy sharps container without recapping.
3. Container Management:
-
Do Not Overfill: Waste containers should not be filled more than three-quarters full to prevent spills and facilitate safe sealing.
-
Secure Sealing: Once a container is full, securely seal it to prevent any leakage.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," "Cytotoxic," or "Chemotherapy Waste" as per your institution's policy.
4. Decontamination of Work Surfaces:
-
Initial Cleaning: Use a detergent solution to wipe down all surfaces where this compound was handled.
-
Rinsing: Follow the detergent wipe with a rinse using sterile water to remove any cleaning residue.
-
Final Decontamination: Perform a final wipe-down with 70% isopropyl alcohol.
-
Disposal of Cleaning Materials: All wipes and absorbent pads used for decontamination must be disposed of as trace-contaminated waste.
5. Final Disposal:
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate the logical workflow for waste segregation and the overall disposal process.
Caption: Workflow for the segregation and disposal of this compound waste.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined are based on established methodologies for the safe handling and decontamination of cytotoxic agents. The surface decontamination protocol is a standard procedure in laboratories handling hazardous drugs.
Protocol: Surface Decontamination for Cytotoxic Agents
Objective: To effectively clean and decontaminate laboratory surfaces and non-disposable equipment that have come into contact with this compound.
Materials:
-
Appropriate PPE (double chemotherapy gloves, gown, eye protection)
-
Low-lint wipes
-
Detergent solution (e.g., 1% sodium hypochlorite solution followed by sodium thiosulfate neutralization, or a commercially available surface decontamination agent)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Designated hazardous waste container (yellow trace waste)
Methodology:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.
-
Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of investigational compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 1010081-09-0 [m.chemicalbook.com]
- 3. This compound | C24H38O4 | CID 24875259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of this compound- Mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Antroquinonol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Antroquinonol, a ubiquinone derivative with potential antineoplastic and anti-inflammatory properties. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Essential Safety and Handling Precautions
This compound is under investigation for its potential cytotoxic activities and should be handled with the same precautions as other antineoplastic agents.
1.1 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from spills and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Shields eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or when there is a risk of aerosolization. | Prevents inhalation of fine particles. |
1.2 Engineering Controls
All handling of this compound powder and stock solutions should be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to ensure containment.
1.3 Decontamination and Spill Management
A dedicated spill kit for cytotoxic agents must be readily available. In the event of a spill, cordon off the area and follow these steps:
-
Alert personnel in the vicinity.
-
Don appropriate PPE from the spill kit.
-
Contain the spill using absorbent pads.
-
Clean the area with a suitable decontaminating agent (e.g., a high-pH solution), followed by a rinse with water.
-
Dispose of all contaminated materials as hazardous waste.
Physical and Chemical Properties
Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₈O₄ | PubChem |
| Molecular Weight | 390.56 g/mol | PubChem |
| Appearance | White to off-white solid | ChemicalBook |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | GlpBio |
| Storage | Store at -20°C | GlpBio |
Experimental Protocols
The following are generalized protocols based on published research. Researchers must adapt these to their specific experimental designs and institutional safety guidelines.
3.1 Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cells (e.g., A549), human hepatoma cells (e.g., HepG2).
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treating cells.[1]
-
Treatment: Replace the existing medium with the this compound-containing medium. The treatment duration and concentration will depend on the specific experimental goals. For example, concentrations ranging from 2.5 µM to 80 µM have been used in various studies.[2]
3.2 Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, PI3K, Akt, mTOR).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular stress response and cancer progression.
4.1 Nrf2 Signaling Pathway Activation
This compound has been demonstrated to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular antioxidant response.[3][4]
Caption: this compound-mediated activation of the Nrf2 pathway.
4.2 PI3K/Akt/mTOR Signaling Pathway Inhibition
In various cancer cell lines, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is critical for cell proliferation, survival, and growth.[5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Operational and Disposal Plans
5.1 Procurement and Storage
-
Order the minimum quantity of this compound required for the planned experiments.
-
Upon receipt, inspect the container for any damage or leakage within a chemical fume hood.
-
Store this compound at -20°C in a clearly labeled, sealed container within a designated and secure area for cytotoxic agents.
5.2 Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), plasticware (pipette tips, tubes), and absorbent materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including spent culture media and unused solutions, must be collected in a designated, sealed, and shatter-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department according to federal, state, and local regulations.
By adhering to these guidelines, you contribute to a safe and productive research environment, ensuring the well-being of all personnel while advancing scientific discovery. This document is intended as a guide and should be supplemented by institution-specific safety protocols and a thorough review of any available Safety Data Sheets.
References
- 1. mundialsiglo21.com [mundialsiglo21.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound from ethanolic extract of mycelium of Antrodia cinnamomea protects hepatic cells from ethanol-induced oxidative stress through Nrf-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative stress by enhancing the Nrf2 signaling pathway and inhibits inflammation and sclerosis in focal segmental glomerulosclerosis mice [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits NSCLC proliferation by altering PI3K/mTOR proteins and miRNA expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
